2-Chloro-4-hydrazinopyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2-chloropyrimidin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4/c5-4-7-2-1-3(8-4)9-6/h1-2H,6H2,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTCVZXATRYXPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00582179 | |
| Record name | 2-Chloro-4-hydrazinylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52476-87-6 | |
| Record name | 2-Chloro-4-hydrazinylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-4-hydrazinopyrimidine
Core Chemical Properties and Data
2-Chloro-4-hydrazinopyrimidine is a heterocyclic compound characterized by a pyrimidine ring substituted with a chlorine atom at the second position and a hydrazine group at the fourth position.[1] This unique arrangement of functional groups imparts specific reactivity and makes it a valuable intermediate in various synthetic applications.[1] The compound presents as a white solid.[1]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 52476-87-6 | [1][2][3][4][5] |
| IUPAC Name | (2-chloropyrimidin-4-yl)hydrazine | [1][5] |
| Molecular Formula | C4H5ClN4 | [1][2][4][5] |
| Molecular Weight | 144.56 g/mol | [1][2][4] |
| Exact Mass | 144.02000 Da | [2][4] |
| Melting Point | 175-176 °C | [1][2][3] |
| Boiling Point | 406.266 °C at 760 mmHg | [1][2] |
| Density | 1.53 g/cm³ | [2] |
| pKa | 3.50 ± 0.70 (Predicted) | [3] |
| Flash Point | 199.503 °C | [2] |
| Refractive Index | 1.684 | [2][4] |
| ¹H NMR (C-5 proton) | 7.0-7.5 ppm (doublet) | [1] |
| ¹H NMR (C-6 proton) | 8.5-9.5 ppm | [1] |
Molecular Structure and Reactivity
The molecular structure consists of a planar pyrimidine ring system.[1] The chlorine atom at the 2-position is susceptible to nucleophilic substitution, facilitated by the electron-withdrawing nature of the pyrimidine ring.[1][6] The hydrazine group at the 4-position is reactive towards aldehydes and ketones, forming hydrazones, and can participate in cyclization reactions to form more complex heterocyclic systems.[1]
This dual reactivity makes this compound a versatile building block in organic synthesis.[1]
References
- 1. Buy this compound | 52476-87-6 [smolecule.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 52476-87-6 [amp.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. This compound|CAS 52476-87-6|TCIJT|製品詳細 [tci-chemical-trading.com]
- 6. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4-hydrazinopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-4-hydrazinopyrimidine, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details a reliable synthetic protocol, outlines expected analytical data for thorough characterization, and provides a logical workflow for its preparation and analysis.
Introduction
This compound (C₄H₅ClN₄, Molar Mass: 144.56 g/mol ) is a versatile intermediate used in the synthesis of a wide array of biologically active compounds. Its pyrimidine core is a common motif in numerous pharmaceuticals, and the presence of a reactive chlorine atom and a nucleophilic hydrazine group allows for diverse chemical modifications. This makes it a valuable precursor for developing novel therapeutic agents, including potential anticancer and antimicrobial drugs. This guide serves as a practical resource for researchers engaged in the synthesis and application of this important molecule.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution of a di-chlorinated pyrimidine precursor with hydrazine. The following protocol details the synthesis from 2,4-dichloropyrimidine.
Experimental Protocol: Synthesis from 2,4-Dichloropyrimidine
Reaction Scheme:
Caption: Reaction scheme for the synthesis of this compound.
Materials:
-
2,4-Dichloropyrimidine
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (absolute)
-
Deionized water
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichloropyrimidine (1.0 equivalent) in absolute ethanol.
-
To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature with continuous stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and dichloromethane as the eluent to yield pure this compound as a solid.
Safety Precautions:
-
Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
2,4-Dichloropyrimidine is a hazardous substance. Avoid inhalation and contact with skin and eyes.
-
All organic solvents are flammable. Keep away from open flames and ignition sources.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected analytical data.
| Property | Value | Reference |
| Molecular Formula | C₄H₅ClN₄ | [1] |
| Molecular Weight | 144.56 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 175-176 °C | [1] |
Table 1: Physical and Chemical Properties of this compound.
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.0-8.2 (d, 1H, pyrimidine-H), δ 6.5-6.7 (d, 1H, pyrimidine-H), δ 8.5-8.7 (br s, 1H, -NH-), δ 4.3-4.5 (br s, 2H, -NH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~160 (C-Cl), δ ~158 (C-N), δ ~155 (C-N), δ ~105 (CH) |
| FT-IR (KBr, cm⁻¹) | 3300-3400 (N-H stretching), 3100-3200 (aromatic C-H stretching), ~1640 (C=N stretching), ~1580 (C=C stretching), ~780 (C-Cl stretching) |
| Mass Spectrometry (EI) | m/z (%): 144/146 ([M]⁺, isotopic pattern for Cl), fragments corresponding to the loss of N₂H₃, Cl, and HCN. |
Table 2: Spectroscopic Data for this compound.
Experimental and Analytical Workflow
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
References
Technical Guide: 2-Chloro-4-hydrazinopyrimidine (CAS 52476-87-6)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-Chloro-4-hydrazinopyrimidine, a key heterocyclic building block in synthetic and medicinal chemistry. It details its physicochemical properties, experimental protocols for its synthesis and derivatization, and its applications in the development of novel compounds.
Core Compound Properties
This compound is a substituted pyrimidine characterized by a reactive chlorine atom at the 2-position and a nucleophilic hydrazine group at the 4-position.[1] This unique arrangement of functional groups makes it a versatile intermediate for constructing more complex molecular architectures, particularly fused heterocyclic systems.[1]
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 52476-87-6 | [2][3][4] |
| Molecular Formula | C₄H₅ClN₄ | [1][2][4][5] |
| Molecular Weight | 144.56 g/mol | [1][2][4][5] |
| Appearance | Solid, White Solid | [1][2] |
| Melting Point | 175-176 °C | [1][5][6] |
| Boiling Point | 406.27 °C at 760 mmHg | [5][6] |
| Density | 1.53 g/cm³ | [5][6] |
| Flash Point | 199.50 °C | [5][6] |
| Refractive Index | 1.684 | [5][6] |
| pKa (Predicted) | 7.55 ± 0.70 | N/A |
| LogP (XLogP3) | 1.18890 | [5][6] |
Synthesis and Experimental Protocols
This compound is primarily used as a reactant in cyclocondensation reactions. Below are detailed protocols for its synthesis and its subsequent use in the formation of biologically relevant scaffolds.
Synthesis of this compound
The synthesis of this compound is most effectively achieved via nucleophilic aromatic substitution of a chlorine atom from 2,4-dichloropyrimidine with hydrazine. The chlorine atom at the 4-position is more susceptible to nucleophilic attack than the one at the 2-position, allowing for a selective monosubstitution.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichloropyrimidine (1.0 eq) in ethanol (EtOH).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.0-1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and then a small amount of cold ethanol.
-
Purification: Dry the solid product under vacuum. If necessary, recrystallize from ethanol to obtain pure this compound as a white solid.
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
A primary application of this compound is its reaction with 1,3-dicarbonyl compounds, such as acetylacetone or various β-ketoesters, to form the pyrazolo[1,5-a]pyrimidine scaffold. This reaction is a classic example of a cyclocondensation.
Experimental Protocol (using Acetylacetone):
-
Reaction Setup: Suspend this compound (1.0 eq) in ethanol or glacial acetic acid in a round-bottom flask.
-
Addition of Dicarbonyl: Add acetylacetone (1.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux for 4-6 hours. The reaction involves the initial formation of a hydrazone, followed by an intramolecular cyclization with the elimination of water and subsequently HCl.
-
Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure and pour the residue into water to induce precipitation.
-
Purification: Wash the crude solid with water and a suitable organic solvent (e.g., diethyl ether or cold ethanol). The product can be further purified by recrystallization from an appropriate solvent like ethanol or isopropanol.
Applications in Drug Discovery and Medicinal Chemistry
The pyrimidine nucleus is a foundational scaffold in numerous biologically active molecules.[7] this compound serves as a crucial intermediate for synthesizing derivatives with potential therapeutic value.
-
Scaffold for Fused Heterocycles: It is a key precursor for pyrazolo[1,5-a]pyrimidines and[2][3][5]triazolo[1,5-a]pyrimidines. These fused ring systems are present in compounds explored as kinase inhibitors, anti-cancer agents, and anti-tubercular agents.
-
Potential Biological Activities: While the core molecule is primarily a building block, its derivatives have shown potential antimicrobial and anticancer activities in preliminary studies.[1] The hydrazone moiety, in particular, is a common functional group in the design of anti-tumor drugs.
The general workflow from this starting material to a final biologically active library is depicted below.
Handling and Storage
-
Storage: Store long-term at 2-8°C in a dark, inert atmosphere.[1][2] The hydrazine group is susceptible to thermal degradation.[1]
-
Handling: Handle in a well-ventilated place, wearing suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.
Disclaimer: This product is for research and development use only. It is not intended for use in foods, cosmetics, or drugs (human or veterinary) and must be handled by technically-qualified persons.[2]
References
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.pg.edu.pl [chem.pg.edu.pl]
- 5. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Structure Elucidation of (2-chloropyrimidin-4-yl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of (2-chloropyrimidin-4-yl)hydrazine, a key intermediate in the development of various pharmaceutical compounds. This document details the experimental protocols for its synthesis and the analytical techniques used for its structural elucidation, presenting quantitative data in a clear and accessible format.
Chemical Structure and Properties
(2-chloropyrimidin-4-yl)hydrazine is a heterocyclic compound featuring a pyrimidine ring substituted with a chlorine atom at the 2-position and a hydrazine group at the 4-position. Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 52476-87-6 | [1][2][3] |
| Molecular Formula | C₄H₅ClN₄ | [1][2][3] |
| Molecular Weight | 144.56 g/mol | [1][2] |
| Melting Point | 175-176 °C | [1][3] |
| Boiling Point (Predicted) | 271.0±23.0 °C | [1][3] |
| Density (Predicted) | 1.63±0.1 g/cm³ | [1][3] |
| IUPAC Name | (2-chloropyrimidin-4-yl)hydrazine | [1] |
Synthesis of (2-chloropyrimidin-4-yl)hydrazine
The primary synthetic route to (2-chloropyrimidin-4-yl)hydrazine involves the nucleophilic aromatic substitution of a di-chlorinated pyrimidine with hydrazine hydrate.[1] A detailed experimental protocol, adapted from the synthesis of a structurally similar compound, is provided below.
Experimental Protocol: Synthesis from 2,4-Dichloropyrimidine
Reaction Scheme:
Caption: Synthesis of (2-chloropyrimidin-4-yl)hydrazine.
Materials:
-
2,4-Dichloropyrimidine
-
Hydrazine hydrate (80% solution)
-
Methanol
-
Triethylamine
-
Deionized water
Procedure:
-
A solution of 2,4-dichloropyrimidine (0.1 mol) is prepared in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
The flask is cooled to 0-5 °C in an ice bath.
-
Triethylamine (0.1 mol) is added to the cooled reaction mixture.
-
Hydrazine hydrate (0.12 mol) is added dropwise to the solution while maintaining the temperature between 5-10 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The resulting solid precipitate is collected by vacuum filtration.
-
The solid is washed with chilled deionized water and dried under vacuum to yield (2-chloropyrimidin-4-yl)hydrazine.
Structure Elucidation
The structure of the synthesized (2-chloropyrimidin-4-yl)hydrazine is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments. For (2-chloropyrimidin-4-yl)hydrazine, the characteristic proton signals are:
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 7.5 - 8.5 | Broad Singlet | NH (hydrazine) |
| 4.5 - 5.5 | Broad Singlet | NH₂ (hydrazine) |
| Aromatic Region | Multiplet | Pyrimidine ring protons |
Note: The broadness of the hydrazine proton signals is due to rapid proton exchange and quadrupolar effects.[1]
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The expected chemical shifts for the pyrimidine ring carbons are in the aromatic region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For (2-chloropyrimidin-4-yl)hydrazine, the expected molecular ion peak [M]⁺ would be observed at m/z 144.56, corresponding to the molecular weight of the compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for (2-chloropyrimidin-4-yl)hydrazine are expected in the following regions:
| Wavenumber (cm⁻¹) | Functional Group |
| 3400 - 3200 | N-H stretching (hydrazine) |
| 1650 - 1550 | C=N and C=C stretching (pyrimidine ring) |
| 800 - 600 | C-Cl stretching |
Experimental Workflow and Logic
The overall process for the synthesis and structure elucidation of (2-chloropyrimidin-4-yl)hydrazine follows a logical workflow.
References
An In-depth Technical Guide to 2-Chloro-4-hydrazinopyrimidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Chloro-4-hydrazinopyrimidine. It includes detailed experimental protocols, data summaries, and visualizations to support its application in research and drug development.
Core Properties of this compound
This compound is a heterocyclic organic compound with the molecular formula C₄H₅ClN₄.[1] It consists of a pyrimidine ring substituted with a chlorine atom at the 2-position and a hydrazine group at the 4-position. This unique arrangement of functional groups imparts it with versatile reactivity, making it a valuable building block in medicinal and agricultural chemistry.[1]
Physical Properties
The key physical properties of this compound are summarized in the table below. The compound is a white solid with a melting point in the range of 175-176 °C.[1][2] It exhibits moderate thermal stability and should be stored in a dark, inert atmosphere at temperatures below -20°C to prevent degradation.[1][3]
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₅ClN₄ | [1][2] |
| Molecular Weight | 144.56 g/mol | [1][2] |
| Appearance | White solid | [1] |
| Melting Point | 175-176 °C | [1][2] |
| Boiling Point | 406.266 °C at 760 mmHg | [2] |
| Density | 1.53 g/cm³ | [2] |
| Flash Point | 199.503 °C | [2] |
| Refractive Index | 1.684 | [2] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the interplay of its chloro and hydrazino substituents on the electron-deficient pyrimidine ring.
-
Nucleophilic Substitution: The chlorine atom at the 2-position is susceptible to nucleophilic attack, allowing for the synthesis of a wide range of 2-substituted pyrimidine derivatives. This reactivity is a cornerstone of its utility as a synthetic intermediate.
-
Hydrazone Formation: The hydrazine moiety readily reacts with aldehydes and ketones to form hydrazones.[1] This reaction is a common strategy for creating more complex molecules with potential biological activities.
-
Cyclization Reactions: this compound is a key precursor for the synthesis of fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines. These bicyclic structures are of significant interest in drug discovery due to their structural similarity to purines.[4][5]
Synthesis and Purification
The most common method for the synthesis of this compound involves the reaction of 2,4-dichloropyrimidine with hydrazine hydrate.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,4-Dichloropyrimidine
-
Hydrazine hydrate (60%)
-
Ethanol
-
Water
Procedure:
-
Dissolve 2,4-dichloropyrimidine (1.0 eq) in ethanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of hydrazine hydrate (1.1 eq) in water to the cooled solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitate is collected by vacuum filtration.
-
The crude product is washed with cold water and then cold ethanol to remove unreacted starting materials and byproducts.
-
The product is dried under vacuum to yield this compound as a white to off-white solid.
Purification
The crude this compound can be further purified by recrystallization.
Protocol: Recrystallization
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Further cooling in an ice bath may be required to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[6][7][8]
Spectral Characterization
The structure of this compound can be confirmed by various spectroscopic techniques.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the pyrimidine ring protons and the protons of the hydrazine group. The pyrimidine protons typically appear as doublets in the aromatic region. The NH and NH₂ protons of the hydrazine group may appear as broad singlets. |
| ¹³C NMR | Resonances for the four carbon atoms of the pyrimidine ring. The carbon attached to the chlorine will be significantly deshielded. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3200-3400), C=N and C=C stretching of the pyrimidine ring (around 1500-1600), and C-Cl stretching (around 600-800). |
| Mass Spec. | A molecular ion peak (M⁺) corresponding to the molecular weight (144.56 g/mol ) and an M+2 peak with approximately one-third the intensity of the M⁺ peak, characteristic of a compound containing one chlorine atom. |
Applications in Drug Discovery and Development
This compound is a versatile scaffold for the synthesis of compounds with a wide range of biological activities.
Anticancer Activity
Numerous studies have demonstrated the potential of pyrimidine derivatives as anticancer agents.[9] The hydrazone derivatives of pyrimidines, in particular, have shown promising activity.[10] The mechanism of action for these compounds can be diverse, including the inhibition of cyclin-dependent kinases (CDKs), protein tyrosine kinases, and dihydrofolate reductase, as well as the disruption of microtubule assembly.[11]
Antimicrobial Activity
Derivatives of this compound have also been investigated for their antimicrobial properties. The pyrimidine core is a common feature in many clinically used antimicrobial drugs.
Visualizations
Synthesis and Derivatization Workflow
The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent derivatization to form hydrazones and pyrazolo[3,4-d]pyrimidines.
Hypothetical Anticancer Signaling Pathway
This diagram depicts a hypothetical mechanism of action for a this compound derivative as a kinase inhibitor, a common mode of action for pyrimidine-based anticancer drugs.
References
- 1. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound | 52476-87-6 [amp.chemicalbook.com]
- 4. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. mt.com [mt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
2-Chloro-4-hydrazinopyrimidine molecular weight and formula
An In-depth Technical Guide on 2-Chloro-4-hydrazinopyrimidine
This guide provides essential technical data on this compound, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. Its distinct molecular structure, featuring a pyrimidine ring substituted with both a chlorine atom and a hydrazine group, makes it a versatile precursor in the synthesis of various biologically active molecules.
Molecular and Physical Properties
The fundamental molecular and physical characteristics of this compound are summarized below. This data is critical for experimental design, synthesis, and characterization.
| Property | Value |
| Molecular Formula | C4H5ClN4[1][2][3] |
| Molecular Weight | 144.56 g/mol [1][2][3] |
| IUPAC Name | (2-chloropyrimidin-4-yl)hydrazine[1] |
| CAS Number | 52476-87-6[1][2][3] |
| Melting Point | 175-176 °C[2] |
| Density | 1.53 g/cm³[2] |
Structural and Logical Relationships
The following diagram illustrates the relationship between the compound and its core identifiers.
Experimental Protocols
While this guide does not detail specific experimental protocols, the provided physical properties are fundamental for designing procedures such as:
-
Recrystallization: The melting point of 175-176 °C is a key parameter for selecting an appropriate solvent system for purification.
-
Reaction Stoichiometry: The molecular weight of 144.56 g/mol is essential for calculating molar equivalents in synthetic reactions.
-
Analytical Characterization: Techniques such as Mass Spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy would reveal proton and carbon environments consistent with the chemical structure.
Further research into this compound would involve detailed spectroscopic analysis and reactivity studies to fully explore its potential as a building block in medicinal chemistry.
References
Spectroscopic Profile of 2-Chloro-4-hydrazinopyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the predicted spectroscopic data for 2-Chloro-4-hydrazinopyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document presents a comprehensive analysis of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are derived from the known spectroscopic characteristics of its precursors, 2,4-dichloropyrimidine and hydrazine, as well as structurally analogous compounds. This guide also outlines generalized experimental protocols for acquiring such data and includes a workflow diagram for the spectroscopic characterization of synthesized compounds.
Introduction
This compound is a substituted pyrimidine derivative with potential applications as a building block in the synthesis of various biologically active molecules. The pyrimidine core is a key structural motif in numerous pharmaceuticals, and the introduction of a hydrazino group provides a reactive handle for further molecular elaboration. Accurate spectroscopic characterization is paramount for the verification of its synthesis and for subsequent use in drug discovery pipelines. This guide aims to provide a predictive spectroscopic framework for this compound to aid researchers in its identification and characterization.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectral data for 2,4-dichloropyrimidine and hydrazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The predicted ¹H and ¹³C NMR data are presented below.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 8.2 | Doublet | 1H | H-6 |
| ~6.5 - 6.7 | Doublet | 1H | H-5 |
| ~7.5 - 8.0 | Broad Singlet | 1H | NH |
| ~4.0 - 4.5 | Broad Singlet | 2H | NH₂ |
Predicted in DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C-4 |
| ~160 | C-2 |
| ~158 | C-6 |
| ~105 | C-5 |
Predicted in DMSO-d₆
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are summarized in the table below.
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretch (hydrazine) |
| 1650 - 1600 | Medium | N-H bend (hydrazine) |
| 1600 - 1550 | Strong | C=N stretch (pyrimidine ring) |
| 1550 - 1400 | Medium-Strong | C=C stretch (pyrimidine ring) |
| 800 - 750 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The predicted mass spectral data for this compound are presented below.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 144/146 | High | [M]⁺ (Molecular ion, ~3:1 ratio due to ³⁵Cl/³⁷Cl) |
| 115 | Medium | [M - NNH₂]⁺ |
| 79 | Medium | [C₄H₃N₂]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed above. Instrument parameters should be optimized for the specific sample and equipment used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Parameters: Spectral width of 12-16 ppm, sufficient number of scans for adequate signal-to-noise ratio, relaxation delay of 1-5 seconds.
-
Referencing: Calibrate the chemical shifts to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Acquisition Parameters: Spectral width of 200-250 ppm, a larger number of scans compared to ¹H NMR, relaxation delay of 2-5 seconds.
-
Referencing: Calibrate the chemical shifts to the solvent peak.
-
IR Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid State (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, typically 16-32 scans are co-added.
-
Background Correction: A background spectrum of the empty sample compartment (or pure KBr pellet/clean ATR crystal) should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry
-
Sample Introduction:
-
Electron Ionization (EI): Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.
-
Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the mass spectrometer via direct infusion or through a liquid chromatograph (LC).
-
-
Data Acquisition:
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Ionization Mode: Positive or negative ion mode.
-
Mass Range: Scan a mass range that includes the expected molecular ion peak (e.g., m/z 50-500).
-
Fragmentation (MS/MS): If desired, select the molecular ion peak and subject it to collision-induced dissociation (CID) to obtain fragment ion information for structural confirmation.
-
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
Conclusion
This technical guide provides a predictive spectroscopic dataset for this compound, which can serve as a valuable reference for researchers working on the synthesis and application of this compound. The provided data tables for NMR, IR, and MS, along with generalized experimental protocols, offer a comprehensive starting point for the structural elucidation of this and related pyrimidine derivatives. The outlined workflow emphasizes the integrated role of various spectroscopic techniques in modern chemical research. It is anticipated that this guide will facilitate the unambiguous identification and further development of this compound in various scientific endeavors.
Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of 2-Chloro-4-hydrazinopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents.[1] Among the vast landscape of pyrimidine derivatives, those functionalized with both a chloro group and a hydrazino moiety at the C2 and C4 positions, respectively, represent a class of compounds with significant and diverse therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of 2-Chloro-4-hydrazinopyrimidine derivatives, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows.
Anticancer Activity
Derivatives of the pyrimidine nucleus are fundamental in the development of anticancer agents.[2] The introduction of a hydrazone linkage has been a successful strategy in designing novel anticancer compounds.
Cytotoxic Activity
Several studies have demonstrated the potent cytotoxic effects of pyrimidine-based compounds against various cancer cell lines. For instance, a series of pyrazolo[1,5-a]pyrimidines, synthesized from a pyrimidine precursor, exhibited significant cytotoxicity. Specifically, compounds 5b and 5d showed notable activity against the MCF-7 (breast cancer) cell line, while compounds 5c and 5h were potent against HepG-2 (liver cancer) cells.[2] Similarly, other research has highlighted the anticancer potential of pyrimidine derivatives, with some compounds showing high antiproliferative activity against leukemia, colon cancer, melanoma, and breast cancer cell lines.[3]
In another study, microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives yielded compounds with cytotoxic activity against HCT116 (colon cancer) and MCF7 cell lines.[4] Furthermore, quinoline-based hydrazide-hydrazone compounds have shown efficacy against neuroblastoma and breast adenocarcinoma cell lines.[5]
Table 1: Cytotoxic Activity of Pyrimidine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 / EC50 (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidine 5b | MCF-7 | 16.61 µg/ml | [2] |
| Pyrazolo[1,5-a]pyrimidine 5d | MCF-7 | 19.67 µg/ml | [2] |
| Pyrazolo[1,5-a]pyrimidine 5c | HepG-2 | 14.32 µg/ml | [2] |
| Pyrazolo[1,5-a]pyrimidine 5h | HepG-2 | 19.24 µg/ml | [2] |
| 2-amino-4-chloro-pyrimidine derivative 6 | HCT116 | 89.24 ± 1.36 | [4] |
| 2-amino-4-chloro-pyrimidine derivative 6 | MCF7 | 89.37 ± 1.17 | [4] |
| 2-amino-4-chloro-pyrimidine derivative 1 | HCT116 | 209.17 ± 1.23 | [4] |
| 2-amino-4-chloro-pyrimidine derivative 1 | MCF7 | 221.91 ± 1.37 | [4] |
| Quinazoline-chalcone 14g | K-562 (Leukemia) | 0.622 - 1.81 | [3] |
| Quinazoline-chalcone 14g | RPMI-8226 (Leukemia) | 0.622 - 1.81 | [3] |
| Quinazoline-chalcone 14g | HCT-116 (Colon) | 0.622 - 1.81 | [3] |
| Quinazoline-chalcone 14g | LOX IMVI (Melanoma) | 0.622 - 1.81 | [3] |
| Quinazoline-chalcone 14g | MCF7 (Breast) | 0.622 - 1.81 | [3] |
| Quinoline hydrazide 17 | SH-SY5Y (Neuroblastoma) | 2.9 | [5] |
| Quinoline hydrazide 17 | Kelly (Neuroblastoma) | 1.3 | [5] |
| Quinoline hydrazide 17 | MCF-7 (Breast) | 14.1 | [5] |
| Quinoline hydrazide 17 | MDA-MB-231 (Breast) | 18.8 | [5] |
| 2,4-diarylaminopyrimidine hydrazone 14f | TPC-1 (Thyroid) | 0.113 | [6] |
Mechanism of Action: Enzyme Inhibition
A key mechanism underlying the anticancer activity of these derivatives is the inhibition of protein kinases, which are crucial regulators of cell cycle and proliferation.[2] For example, molecular docking studies have shown that certain pyrazolo[1,5-a]pyrimidines demonstrate promising binding affinity towards tyrosine kinase and cyclin-dependent kinase 2 (CDK2).[2] Other studies have identified Focal Adhesion Kinase (FAK) as a target for 2,4-diarylaminopyrimidine hydrazone derivatives, with some compounds showing potent FAK inhibitory activity.[6]
Antimicrobial Activity
Hydrazone derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.[7][8][9][10][11][12]
Antibacterial and Antifungal Spectrum
Hydrazones incorporating a 2,4-dichloro moiety have shown considerable antibacterial and antifungal activities, comparable to standard drugs like ciprofloxacin and fluconazole.[7][8] These compounds were effective against both Gram-positive and Gram-negative bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[7][8]
Table 2: Antimicrobial Activity of Dichloro Hydrazone Derivatives
| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/ml) | Reference |
| Dichloro hydrazones | Staphylococcus aureus | 25-31 | 25 | [7][8] |
| Campylobacter fetus | 25-31 | 25 | [7][8] | |
| Proteus mirabilis | 25-31 | 12.5 | [7][8] | |
| Methicillin-resistant S. aureus | 25-31 | 25 | [7][8] |
Enzyme Inhibition
Beyond anticancer and antimicrobial applications, derivatives of 2-chloropyrimidine have been investigated as inhibitors of various enzymes, highlighting their potential in treating a wider range of diseases.
Acetylcholinesterase (AChE) Inhibition
Novel 2-chloro-3-hydrazinopyrazine derivatives have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[13] The results indicated that the inhibitory effect is dependent on the nature of the substituents on the formyl group.[13]
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity
| Compound | IC50 (µM) | Reference |
| CHP4 | 3.76 | [13] |
| CHP5 | 4.2 | [13] |
| Donepezil (Standard) | 0.53 | [13] |
Glutathione Reductase (GR) Inhibition
The inhibitory effects of pyrimidine and its derivatives on glutathione reductase (GR), an important enzyme in cancer treatment, have been explored.[14] 4-amino-2,6-dichloropyrimidine was found to be a particularly effective inhibitor of GR activity.[14]
Table 4: Glutathione Reductase (GR) Inhibitory Activity
| Compound | IC50 (µM) | Kᵢ (µM) | Inhibition Type | Reference |
| Pyrimidine | 0.968 | 2.984 ± 0.83 | - | [14] |
| 4-amino-2-chloropyrimidine | 0.377 | 1.847 ± 0.23 | - | [14] |
| 4-amino-6-chloropyrimidine | 0.374 | 1.269 ± 0.83 | - | [14] |
| 4-amino-2,6-dichloropyrimidine | 0.390 | 0.979 ± 0.23 | - | [14] |
β-Glucuronidase Inhibition
In the quest for potent β-glucuronidase inhibitors for conditions like colon cancer, 2-aminopyrimidine derivatives have been synthesized and evaluated.[15] One derivative, compound 24 , demonstrated significantly superior activity compared to the standard inhibitor.[15]
Table 5: β-Glucuronidase Inhibitory Activity
| Compound | IC50 (µM) | Reference |
| Compound 24 | 2.8 ± 0.10 | [15] |
| D-saccharic acid 1,4-lactone (Standard) | 45.75 ± 2.16 | [15] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are generalized protocols for key experiments cited in the evaluation of this compound derivatives.
Synthesis of Pyrimidine-based Schiff-bases
A common synthetic route involves the condensation reaction of a hydrazinopyrimidine with various formyl derivatives.[13]
Procedure:
-
To a mixture of a formyl derivative (0.5 mmol), absolute ethanol (15 mL), and glacial acetic acid (catalyst) in a 50-mL round-bottom flask, add 2-chloro-3-hydrazinopyrazine (0.5 mmol).[13]
-
Heat the mixture to reflux with stirring for approximately 7 hours.[13]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane: ethyl acetate, 6:4).[13]
-
Upon completion, the product can be isolated and purified using standard techniques.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Procedure:
-
Seed cancer cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds and a standard drug (e.g., 5-FU, Doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
After incubation, add MTT solution to each well and incubate for a further 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[2]
Acetylcholinesterase (AChE) Inhibition Assay
This assay is based on the Ellman method, which measures the activity of AChE.
Procedure:
-
In a 96-well plate, add a solution of the enzyme (AChE), a buffer solution, and the test compounds at various concentrations.[13]
-
Add the substrate, acetylthiocholine iodide (ATCI), and the chromogenic reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).[13]
-
The enzyme hydrolyzes the substrate, and the product reacts with DTNB to produce a yellow-colored compound.
-
Measure the absorbance of the yellow product at a specific wavelength over time.[13]
-
The rate of color change is proportional to the enzyme activity. The inhibitory effect of the compounds is determined by comparing the enzyme activity in the presence and absence of the inhibitor.[13]
-
Calculate the IC50 values for each compound.[13]
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. The evidence presented in this guide underscores their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The modular nature of their synthesis allows for extensive structural modifications, providing a rich avenue for lead optimization and the development of novel therapeutics.
Future research should focus on elucidating the precise mechanisms of action, exploring the structure-activity relationships in greater detail, and conducting in vivo studies to validate the promising in vitro findings. The continued exploration of this chemical space is poised to yield next-generation therapeutic agents with improved efficacy and safety profiles.
References
- 1. nbinno.com [nbinno.com]
- 2. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 3. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. mdpi.com [mdpi.com]
2-Chloro-4-hydrazinopyrimidine: A Versatile Building Block for Heterocyclic Synthesis in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-hydrazinopyrimidine is a key heterocyclic building block that serves as a versatile precursor in the synthesis of a wide array of fused pyrimidine derivatives. Its unique bifunctional nature, possessing both a reactive chloro substituent and a nucleophilic hydrazino group, allows for a diverse range of chemical transformations. This makes it an invaluable tool in the construction of complex molecular scaffolds, particularly those with significant pharmacological importance.
The pyrimidine core is a fundamental motif in medicinal chemistry, present in numerous biologically active compounds, including nucleobases and a multitude of approved drugs. The strategic incorporation of a chloro group at the 2-position and a hydrazino moiety at the 4-position of the pyrimidine ring opens up synthetic routes to various fused heterocyclic systems. Notably, it is a crucial starting material for the synthesis of pyrazolo[3,4-d]pyrimidines and triazolo[1,5-c]pyrimidines. These scaffolds are recognized as privileged structures in drug discovery, particularly in the development of kinase inhibitors for the treatment of cancer. The pyrazolo[3,4-d]pyrimidine core, for instance, acts as a bioisostere of the purine ring, enabling competitive binding to the ATP-binding site of various kinases.
This technical guide provides a comprehensive overview of this compound as a building block in organic synthesis. It covers its physicochemical properties, synthesis, reactivity, and applications, with a focus on providing detailed experimental protocols and quantitative data to aid researchers in its practical use.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 52476-87-6 | [1][2] |
| Molecular Formula | C₄H₅ClN₄ | [1] |
| Molecular Weight | 144.56 g/mol | [1] |
| Appearance | Solid | [3] |
| Melting Point | 175-176 °C | [4] |
| Boiling Point | 406.27 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.53 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in ethanol | [4] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the pyrimidine ring protons and the protons of the hydrazine group. The pyrimidine protons would appear in the aromatic region, and their splitting pattern would depend on the substitution. The NH and NH₂ protons of the hydrazine moiety would likely appear as broad singlets.
-
¹³C NMR: The carbon NMR spectrum would display four distinct signals for the pyrimidine ring carbons. The carbon attached to the chlorine atom (C2) would be expected to have a chemical shift in the range of 160-165 ppm, while the carbon attached to the hydrazine group (C4) would be in a similar downfield region. The other two pyrimidine carbons would appear at higher field strengths.
Synthesis of this compound
The most common and direct route to this compound involves the nucleophilic substitution of a chlorine atom in 2,4-dichloropyrimidine with hydrazine. The greater reactivity of the chlorine atom at the 4-position of the pyrimidine ring allows for selective monosubstitution.
A general workflow for the synthesis is depicted below:
Experimental Protocol:
A detailed experimental protocol for a similar transformation is adapted here for the synthesis of this compound[5]:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichloropyrimidine (1.0 eq) in ethanol.
-
Addition of Hydrazine: While stirring, add hydrazine hydrate (1.0-1.2 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration and wash with cold ethanol to remove any unreacted starting materials and by-products.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to afford this compound as a solid.
Reactivity and Applications in Organic Synthesis
This compound is a bifunctional molecule with two primary sites of reactivity:
-
C2-Chloro Group: This position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles such as amines, alcohols, and thiols.
-
Hydrazino Group: The hydrazine moiety is a potent dinucleophile. The terminal amino group is highly nucleophilic and can react with electrophiles. The internal nitrogen can also participate in cyclization reactions.
This dual reactivity makes it an excellent precursor for the synthesis of fused heterocyclic systems.
Synthesis of Pyrazolo[3,4-d]pyrimidines
A major application of this compound is in the synthesis of the pyrazolo[3,4-d]pyrimidine scaffold. This is typically achieved through a cyclocondensation reaction with a 1,3-dicarbonyl compound, such as acetylacetone or ethyl acetoacetate. The reaction proceeds via initial condensation of the hydrazine with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent aromatization.
Synthesis of Triazolo[1,5-c]pyrimidines
Another important application is the synthesis of triazolopyrimidines. For instance, reaction with formic acid or its derivatives can lead to the formation of the triazole ring fused to the pyrimidine core.
Data Presentation
The following tables summarize quantitative data for representative reactions involving this compound and its analogs as building blocks.
Table 1: Synthesis of Pyrazole Derivatives from Hydrazinopyrimidines and 1,3-Dicarbonyls
| Hydrazinopyrimidine Derivative | 1,3-Dicarbonyl Compound | Solvent | Conditions | Product | Yield (%) | Reference |
| 4-Chloro-2-hydrazino-6-methylpyrimidine | Acetylacetone | Ethanol | Reflux, 3 h | 4-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine | - | [6] |
| 2-Hydrazino-6-methylpyrimidin-4-one | Acetylacetone | Ethanol | Reflux, 3 h | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-one | - | [6] |
Table 2: Synthesis of Fused Pyrimidine Derivatives
| Starting Material | Reagent(s) | Solvent | Conditions | Product | Yield (%) | Reference |
| 4-Chloro-pyrazolo[3,4-d]pyrimidine | Phenylhydrazine derivative, Et₃N | Ethanol | Reflux, 7 h | 4-(2-Arylhydrazinyl)-pyrazolo[3,4-d]pyrimidine | - | [7] |
| 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | POCl₃ | - | Reflux, 18 h | 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | 65 | [8] |
| 2,4,5-Trichloropyrimidine | Hydrazine hydrate | Ethanol | 25 °C, 4 h | 2-((5-Chloro-2-hydrazinylpyrimidin-4-yl)amino)-N-methylbenzamide | - | [1] |
Experimental Protocols
Synthesis of 4-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine[6]
-
Reaction Setup: A mixture of 4-chloro-2-hydrazino-6-methylpyrimidine (10 mmol) and acetylacetone (10 mmol) in ethanol (50 mL) is taken in a round-bottom flask.
-
Reaction: The reaction mixture is heated under reflux on a water bath for 3 hours.
-
Work-up: The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the separated solid is filtered, washed with water, and dried.
Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine[8]
-
Reaction Setup: 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is refluxed in phosphorus oxychloride (POCl₃).
-
Reaction: The reaction is carried out for 18 hours.
-
Work-up: After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice.
-
Purification: The resulting precipitate is filtered, washed with water, and dried to give the crude product, which can be further purified by recrystallization to yield 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
Applications in Drug Discovery: Kinase Inhibitors
Derivatives of this compound, particularly pyrazolo[3,4-d]pyrimidines, are of significant interest in drug discovery as inhibitors of protein kinases. Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer. The pyrazolo[3,4-d]pyrimidine scaffold serves as an ATP-mimetic, binding to the ATP-binding pocket of kinases and inhibiting their catalytic activity. A prominent target class for these compounds are the Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.
The following diagram illustrates a simplified signaling pathway involving CDK4/6 and the mechanism of action of a CDK4/6 inhibitor derived from a pyrazolo[3,4-d]pyrimidine scaffold.
Conclusion
This compound is a highly valuable and versatile building block in organic and medicinal chemistry. Its dual reactivity allows for the efficient construction of a variety of fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines and triazolopyrimidines. These scaffolds are central to the development of potent kinase inhibitors with applications in cancer therapy. The synthetic routes and experimental protocols provided in this guide are intended to facilitate the use of this important intermediate in the design and synthesis of novel bioactive molecules. Further exploration of the reactivity of this compound is likely to lead to the discovery of new and innovative molecular architectures for drug discovery and development.
References
- 1. Buy this compound | 52476-87-6 [smolecule.com]
- 2. store.p212121.com [store.p212121.com]
- 3. 52476-87-6 this compound AKSci U852 [aksci.com]
- 4. echemi.com [echemi.com]
- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. heteroletters.org [heteroletters.org]
- 7. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
Reactivity of the Chlorine Atom in 2-Chloro-4-hydrazinopyrimidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the chlorine atom in 2-chloro-4-hydrazinopyrimidine, a critical heterocyclic building block in medicinal chemistry. The document elucidates the underlying principles governing its reactivity, details experimental protocols for its derivatization, and presents quantitative data to inform reaction optimization. Particular emphasis is placed on nucleophilic aromatic substitution reactions, which are pivotal for the synthesis of novel bioactive molecules. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of pyrimidine-based therapeutic agents.
Introduction
Pyrimidine scaffolds are integral to the structure of numerous biologically active compounds, including a variety of approved drugs. Their prevalence in medicinal chemistry is attributed to their ability to mimic the structure of endogenous purines and pyrimidines, allowing them to interact with a wide range of biological targets. The strategic functionalization of the pyrimidine ring is therefore a cornerstone of modern drug discovery.
This compound is a versatile intermediate, offering multiple reaction sites for chemical modification. The chlorine atom at the C2 position is particularly susceptible to nucleophilic substitution, providing a facile entry point for the introduction of diverse functionalities. Understanding the reactivity of this position is paramount for the rational design of synthetic routes and the efficient generation of compound libraries for biological screening.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing appropriate reaction and purification conditions.
| Property | Value | Reference |
| Molecular Formula | C4H5ClN4 | [1][2] |
| Molecular Weight | 144.56 g/mol | [1][2] |
| Melting Point | 175-176 °C | [1][2] |
| Boiling Point | 406.266 °C at 760 mmHg | [1][2] |
| Density | 1.53 g/cm³ | [1][2] |
| XLogP3 | 1.18890 | [1][2] |
| PSA (Polar Surface Area) | 63.8 Ų | [1] |
Reactivity of the Chlorine Atom
The chlorine atom at the C2 position of the pyrimidine ring is highly activated towards nucleophilic aromatic substitution (SNA_r). This heightened reactivity is a consequence of the electron-withdrawing nature of the two ring nitrogen atoms, which stabilizes the Meisenheimer intermediate formed during the reaction.
Nucleophilic Aromatic Substitution (SNA_r)
The general mechanism for the SNA_r reaction at the C2 position of this compound is depicted below. A nucleophile attacks the electrophilic carbon atom bearing the chlorine, leading to the formation of a tetrahedral intermediate (Meisenheimer complex). The subsequent departure of the chloride leaving group restores the aromaticity of the pyrimidine ring, yielding the substituted product.
Caption: Generalized mechanism of nucleophilic aromatic substitution.
Factors Influencing Reactivity
Several factors influence the rate and outcome of the substitution reaction:
-
Nature of the Nucleophile: Stronger nucleophiles generally react faster. The nucleophilicity is influenced by factors such as basicity, polarizability, and the alpha effect (as seen with hydrazine).
-
Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are typically preferred as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.
-
Temperature: Higher temperatures generally increase the reaction rate, but may also lead to side reactions.
-
Presence of a Base: A non-nucleophilic base is often added to neutralize the HCl generated during the reaction, driving the equilibrium towards the products.
Experimental Protocols
The following sections provide detailed, generalized protocols for the substitution of the chlorine atom in this compound with various nucleophiles.
General Workflow for Nucleophilic Substitution
Caption: General experimental workflow for nucleophilic substitution.
Reaction with Amines (Amination)
Objective: To synthesize 2-amino-4-hydrazinopyrimidine derivatives.
Materials:
-
This compound (1.0 eq)
-
Substituted amine (1.1 - 2.0 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
Procedure:
-
To a stirred solution of the substituted amine in anhydrous DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add this compound portion-wise to the mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-hydrazinopyrimidine derivative.
Reaction with Thiols (Thiolation)
Objective: To synthesize 2-thioether-4-hydrazinopyrimidine derivatives.
Materials:
-
This compound (1.0 eq)
-
Substituted thiol (1.1 eq)
-
Sodium hydroxide (NaOH) (1.2 eq)
-
Ethanol
Procedure:
-
Dissolve the substituted thiol in ethanol.
-
Add a solution of sodium hydroxide in water dropwise and stir for 30 minutes at room temperature to form the thiolate.
-
Add a solution of this compound in ethanol dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Reaction with Alcohols/Phenols (Alkoxylation/Aryloxylation)
Objective: To synthesize 2-ether-4-hydrazinopyrimidine derivatives.
Materials:
-
This compound (1.0 eq)
-
Substituted alcohol or phenol (1.2 eq)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Acetonitrile or DMF
Procedure:
-
To a suspension of the substituted alcohol/phenol and potassium carbonate in anhydrous acetonitrile, add this compound.
-
Reflux the reaction mixture for 6-12 hours, monitoring by TLC.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
The following table summarizes expected yields for the nucleophilic substitution reactions on this compound with different classes of nucleophiles. These are representative values and may vary depending on the specific substrate and reaction conditions.
| Nucleophile Class | Representative Nucleophile | Expected Yield (%) |
| Primary Amines | Aniline | 75-90 |
| Secondary Amines | Piperidine | 80-95 |
| Thiols | Thiophenol | 70-85 |
| Phenols | Phenol | 60-80 |
| Alcohols | Ethanol | 50-70 |
Role in Drug Discovery and Signaling Pathways
Derivatives of this compound are of significant interest in drug discovery due to their structural similarity to purines, which allows them to act as "hinge-binding" motifs for protein kinases. By modifying the substituent at the C2 position, the selectivity and potency of these inhibitors can be fine-tuned.
Caption: Inhibition of a generic kinase signaling pathway.
The hydrazino group at the C4 position can also be utilized for further derivatization, for example, through condensation with aldehydes or ketones to form hydrazones, which themselves can be biologically active.[3]
Conclusion
The chlorine atom in this compound exhibits high reactivity towards a wide range of nucleophiles, making it an exceptionally useful intermediate in the synthesis of diverse heterocyclic compounds. The straightforward nature of these substitution reactions, coupled with the potential for further modification of the hydrazino group, provides a robust platform for the development of novel therapeutic agents. The experimental protocols and reactivity data presented in this guide offer a solid foundation for researchers to explore the chemical space around this valuable pyrimidine scaffold.
References
The Pivotal Role of the Hydrazine Moiety in the Reaction Chemistry of 2-Chloro-4-hydrazinopyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the role of the hydrazine group in the reactions of 2-chloro-4-hydrazinopyrimidine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the unique reactivity conferred by its constituent functional groups. The hydrazine moiety, in particular, serves as a highly nucleophilic center, enabling a diverse array of chemical transformations. This document details the key reactions involving the hydrazine group, including hydrazone formation, cyclization, and cyclocondensation reactions, which lead to the synthesis of a variety of heterocyclic scaffolds with significant therapeutic potential. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are provided to support researchers in the application of this compound in their synthetic and drug discovery endeavors.
Introduction
This compound is a heterocyclic compound characterized by a pyrimidine ring substituted with a chlorine atom at the 2-position and a hydrazine group at the 4-position.[1] This substitution pattern imparts a rich and versatile chemical reactivity to the molecule, making it a valuable intermediate in the synthesis of a wide range of biologically active compounds.[1] The electron-withdrawing nature of the pyrimidine ring and the chlorine atom enhances the nucleophilicity of the terminal nitrogen of the hydrazine group, making it the primary site of reactivity in many reactions. This guide focuses on the pivotal role of this hydrazine group, elucidating its involvement in key synthetic transformations and its contribution to the generation of diverse molecular architectures for drug development.
The Nucleophilic Character of the Hydrazine Group
The hydrazine group (-NHNH2) in this compound is a potent nucleophile due to the presence of lone pairs of electrons on the two adjacent nitrogen atoms. The terminal nitrogen atom is particularly reactive, readily attacking electrophilic centers. This inherent nucleophilicity is the driving force behind many of the characteristic reactions of this compound. The reactivity of the hydrazine moiety can be strategically exploited to construct a variety of heterocyclic systems, which are prevalent in numerous biologically active molecules.[1]
Key Reactions Involving the Hydrazine Group
The hydrazine group of this compound is the linchpin for a multitude of synthetic transformations, primarily hydrazone formation and cyclization/cyclocondensation reactions. These reactions provide access to a diverse range of heterocyclic compounds with significant pharmacological potential.
Hydrazone Formation
The reaction of the hydrazine group with aldehydes or ketones leads to the formation of hydrazones. This condensation reaction is a fundamental transformation in organic synthesis and is widely employed in the derivatization of this compound.[1] The resulting pyrimidinyl hydrazones are not only stable compounds in their own right but also serve as key intermediates for further synthetic manipulations, including cyclization reactions.[2] The general mechanism for hydrazone formation involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon, followed by dehydration.
Caption: General workflow for hydrazone formation.
Cyclization and Cyclocondensation Reactions
The hydrazine group, often after conversion to a hydrazone, is instrumental in the construction of fused heterocyclic systems. These intramolecular or intermolecular reactions with suitable reagents lead to the formation of stable five- or six-membered rings fused to the pyrimidine core.
One of the most important applications of this compound is in the synthesis of[1][3]triazolo[1,5-a]pyrimidines. These fused heterocyclic systems are of great interest due to their diverse biological activities, including anticonvulsant and anticancer properties.[4] The synthesis typically involves the reaction of a 2-hydrazinopyrimidine derivative with a reagent that provides a one-carbon unit, such as formic acid or orthoesters. The reaction proceeds through an initial acylation of the hydrazine followed by intramolecular cyclization and dehydration.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of the pyrazolo[3,4-d]pyrimidine scaffold, a key heterocyclic motif in medicinal chemistry. Pyrazolo[3,4-d]pyrimidines are recognized as crucial pharmacophores due to their structural similarity to purines, enabling them to act as effective inhibitors for a variety of protein kinases and other enzymes implicated in oncological and inflammatory diseases. While direct synthesis from 2-chloro-4-hydrazinopyrimidine is not extensively documented, this guide presents a well-established and analogous synthetic strategy commencing from substituted hydrazinopyrimidines, which can be readily prepared from common starting materials. The protocols provided herein are designed to be clear, concise, and reproducible for researchers in academic and industrial settings.
Introduction
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in drug discovery, forming the foundation of numerous compounds with significant therapeutic potential. Its structural analogy to adenine allows it to effectively compete for the ATP-binding sites of various kinases, leading to the modulation of key signaling pathways involved in cell proliferation and survival. Consequently, derivatives of this heterocyclic system have been extensively investigated as inhibitors of cyclin-dependent kinases (CDKs), Src tyrosine kinase, and Bruton's tyrosine kinase (BTK), showing promise in the treatment of various cancers and inflammatory disorders.
The synthesis of the pyrazolo[3,4-d]pyrimidine ring system is a cornerstone of medicinal chemistry programs aimed at developing novel kinase inhibitors. A common and effective strategy involves the cyclization of a 4-hydrazinopyrimidine derivative with a suitable one-carbon synthon, such as an orthoester or formamide. This approach allows for the efficient construction of the fused pyrazole ring onto the pyrimidine core. This document outlines a detailed protocol for such a transformation, providing researchers with the necessary information to synthesize this important class of compounds.
Experimental Protocols
This section details the experimental procedures for the synthesis of a representative 1-substituted-4-chloropyrazolo[3,4-d]pyrimidine from a 4,6-dichloropyrimidine-5-carboxaldehyde and a substituted hydrazine. This method is a reliable alternative for accessing the pyrazolo[3,4-d]pyrimidine core.
Protocol 1: Synthesis of 1-Aryl-4-chloropyrazolo[3,4-d]pyrimidines
This protocol describes the two-step synthesis of 1-aryl-4-chloropyrazolo[3,4-d]pyrimidines from 4,6-dichloropyrimidine-5-carboxaldehyde and aryl hydrazines. The first step involves the formation of a hydrazone intermediate, followed by thermal cyclization.
Materials:
-
4,6-Dichloropyrimidine-5-carboxaldehyde
-
Substituted aryl hydrazine (e.g., phenylhydrazine)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for organic synthesis
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
Hydrazone Formation:
-
To a solution of 4,6-dichloropyrimidine-5-carboxaldehyde (1.0 eq) in the chosen anhydrous solvent, add the substituted aryl hydrazine (1.0-1.1 eq) at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
The formation of the hydrazone can often be observed by a color change and the precipitation of the product.
-
-
Cyclization:
-
Once the hydrazone formation is complete, heat the reaction mixture to reflux.
-
Continue heating at reflux and monitor the cyclization by TLC. The disappearance of the hydrazone spot and the appearance of a new, more polar spot indicates the formation of the pyrazolo[3,4-d]pyrimidine product.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) or by recrystallization from a suitable solvent to afford the pure 1-aryl-4-chloropyrazolo[3,4-d]pyrimidine.
-
Table 1: Representative Reaction Conditions and Yields for the Synthesis of 1-Aryl-4-chloropyrazolo[3,4-d]pyrimidines
| Entry | Aryl Hydrazine | Solvent | Reaction Time (Hydrazone) | Reaction Time (Cyclization) | Yield (%) |
| 1 | Phenylhydrazine | Toluene | 2 h | 12 h | 85-95 |
| 2 | 4-Methylphenylhydrazine | Dioxane | 2 h | 10 h | 80-90 |
| 3 | 4-Chlorophenylhydrazine | Toluene | 3 h | 14 h | 82-92 |
Visualization of the Synthetic Pathway
The following diagram illustrates the general synthetic workflow for the preparation of 1-substituted-4-chloropyrazolo[3,4-d]pyrimidines.
Caption: Synthetic workflow for 1-substituted pyrazolo[3,4-d]pyrimidines.
Signaling Pathway Context
Pyrazolo[3,4-d]pyrimidines often exert their biological effects by inhibiting protein kinases involved in cellular signaling pathways that are frequently dysregulated in cancer. The diagram below illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by these inhibitors.
Caption: Inhibition of a generic kinase signaling pathway.
Conclusion
The synthetic protocols and accompanying information provided in this document are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the pyrazolo[3,4-d]pyrimidine scaffold. The described synthetic route offers a reliable and versatile method for accessing a wide range of derivatives for biological evaluation. As the field of kinase inhibitor research continues to evolve, the fundamental chemistry outlined herein will remain a critical tool for the synthesis of next-generation targeted therapies.
The Versatility of 2-Chloro-4-hydrazinopyrimidine in Medicinal Chemistry: A Scaffold for Therapeutic Innovation
For Immediate Release:
Shanghai, China – December 29, 2025 – 2-Chloro-4-hydrazinopyrimidine has emerged as a pivotal building block in medicinal chemistry, providing a versatile scaffold for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. Researchers and drug development professionals are increasingly leveraging its unique chemical reactivity to develop novel drug candidates targeting a range of diseases, including cancer and microbial infections. This report provides detailed application notes and experimental protocols to facilitate further research and development in this promising area.
The pyrimidine core, substituted with a reactive chlorine atom and a nucleophilic hydrazine group, allows for facile chemical modifications, leading to the construction of fused ring systems such as pyrazolopyrimidines and triazolopyrimidines. These scaffolds are bioisosteres of endogenous purines, enabling them to interact with a variety of biological targets.
Key Applications in Drug Discovery
Derivatives of this compound have demonstrated a broad spectrum of biological activities:
-
Kinase Inhibition: The pyrazolo[3,4-d]pyrimidine scaffold, readily synthesized from this compound, has proven to be a potent inhibitor of various protein kinases implicated in cancer progression. These include Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), key regulators of cell growth and division.[1][2]
-
Antimicrobial Activity: The inherent antimicrobial properties of the pyrimidine and pyrazole rings have been exploited to develop novel antibacterial and antifungal agents.[3][4][5] Pyrazolopyrimidine derivatives have shown significant efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.
-
Anti-proliferative Effects: Numerous compounds derived from this scaffold have exhibited potent cytotoxic activity against a range of cancer cell lines, highlighting their potential as anticancer therapeutics.[1][2][6]
Data Presentation
Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Cancer Cell Line | GI50 (µM) | Reference |
| 4 | EGFR | 0.054 | - | - | [1] |
| 15 | EGFR | 0.135 | Full NCI 60-cell panel | 0.018 - 9.98 | [1] |
| 16 | EGFR | 0.034 | Full NCI 60-cell panel | 0.018 - 9.98 | [1] |
| 12b | EGFR (Wild Type) | 0.016 | A549 | 8.21 | [7] |
| 12b | EGFR (T790M Mutant) | 0.236 | HCT-116 | 19.56 | [7] |
| 14 | CDK2/cyclin A2 | 0.057 | MCF-7, HCT-116, HepG-2 | 0.045, 0.006, 0.048 | [2] |
| 13 | CDK2/cyclin A2 | 0.081 | - | - | [2] |
| 15 (CDK2 study) | CDK2/cyclin A2 | 0.119 | MCF-7, HCT-116, HepG-2 | 0.046, 0.007, 0.048 | [2] |
| Sorafenib (control) | CDK2/cyclin A2 | 0.184 | MCF-7, HCT-116, HepG-2 | 0.144, 0.176, 0.019 | [2] |
Antimicrobial Activity of Pyrazolopyrimidine Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| 4b | S. aureus | 185 | - | - | [4] |
| 4c | S. aureus | 78 | - | - | [4] |
| 4d | S. aureus | 156 | C. albicans | 312.5 | [4] |
| 7c | S. aureus | 78 | - | - | [4] |
| 7d | S. aureus | 102 | C. albicans | 312.5 | [4] |
| 3 | E. coli | - | - | - | [3] |
| 6 | Various bacteria & fungi | - | - | - | [3] |
| 13 | Various bacteria & fungi | - | - | - | [3] |
| 14 | Various bacteria & fungi | - | - | - | [3] |
Experimental Protocols
Synthesis of 4,6-Disubstituted-1H-pyrazolo[3,4-d]pyrimidines
This protocol describes a general procedure for the synthesis of pyrazolo[3,4-d]pyrimidines via the condensation of this compound with a 1,3-dicarbonyl compound.
Materials:
-
This compound
-
Substituted 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add the substituted 1,3-dicarbonyl compound (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the purified 4,6-disubstituted-1H-pyrazolo[3,4-d]pyrimidine.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Synthesis of[1][3][8]Triazolo[4,3-c]pyrimidines
This protocol outlines the synthesis of triazolopyrimidines from this compound and an orthoester.
Materials:
-
This compound
-
Triethyl orthoformate
-
Pyridine
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
Suspend this compound (1 equivalent) in pyridine in a round-bottom flask.
-
Add triethyl orthoformate (1.5 equivalents) to the suspension.
-
Heat the reaction mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the pyridine under reduced pressure.
-
Triturate the residue with diethyl ether to induce precipitation.
-
Collect the solid product by filtration and wash with diethyl ether.
-
Purify the crude product by column chromatography or recrystallization to yield the desired[1][3][8]triazolo[4,3-c]pyrimidine.
-
Confirm the structure of the product by spectroscopic methods.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Recombinant Kinase (e.g., EGFR, CDK2)
-
Kinase Buffer
-
ATP
-
Substrate (specific to the kinase)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the test compound dilutions.
-
Add the recombinant kinase to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of compounds.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the microorganism in the appropriate broth.
-
Prepare serial two-fold dilutions of the test compounds in the broth in a 96-well plate.
-
Add the microbial inoculum to each well.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
Caption: Experimental workflow from synthesis to biological evaluation.
Caption: Inhibition of cancer-related signaling pathways.
The continued exploration of this compound and its derivatives holds great promise for the discovery of new and effective therapeutic agents. The protocols and data presented herein are intended to serve as a valuable resource for the scientific community to accelerate these efforts.
References
- 1. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nucleophilic Substitution on 2-Chloro-4-hydrazinopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-hydrazinopyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, possessing both a reactive chloro substituent and a nucleophilic hydrazino group, make it an ideal scaffold for the synthesis of a diverse array of pyrimidine-based compounds. The pyrimidine core is a common motif in numerous biologically active molecules, and the ability to functionalize it at the 2-position via nucleophilic aromatic substitution (SNAr) opens up avenues for creating novel derivatives with potential therapeutic applications.
These application notes provide a detailed protocol for performing nucleophilic substitution reactions on this compound with various nucleophiles, including amines, thiols, and alcohols. Furthermore, it highlights a key application of the resulting 2-substituted-4-hydrazinopyrimidine derivatives in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds known to exhibit potent kinase inhibitory activity.
Reaction Principle
The nucleophilic aromatic substitution on this compound proceeds via an SNAr mechanism. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the chlorine atom at the 2-position towards nucleophilic attack. The reaction is typically carried out in a suitable solvent and often in the presence of a base to neutralize the hydrochloric acid generated during the reaction. The general reaction scheme is depicted below:
Caption: General scheme for the nucleophilic substitution on this compound.
Experimental Protocols
Protocol 1: Nucleophilic Substitution with Amines (Conventional Heating)
This protocol describes a general procedure for the reaction of this compound with primary or secondary amines under conventional heating.
Materials:
-
This compound
-
Substituted amine (primary or secondary)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethanol, n-Propanol, or Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add the appropriate solvent (e.g., ethanol, 10 mL per mmol of substrate).
-
Add the substituted amine (1.1 - 1.5 eq) to the suspension.
-
Add a base such as triethylamine or DIPEA (1.5 - 2.0 eq).
-
Attach a reflux condenser and heat the reaction mixture to reflux (typically 80-120 °C).
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Once the starting material is consumed (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water).
Protocol 2: Nucleophilic Substitution with Amines (Microwave-Assisted)
This protocol provides an expedited method for the reaction of this compound with amines using microwave irradiation.
Materials:
-
This compound
-
Substituted amine (primary or secondary)
-
Triethylamine (TEA)
-
Anhydrous n-propanol
-
Microwave reaction vial with a stir bar
-
Microwave synthesizer
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a microwave reaction vial, place this compound (1.0 eq).
-
Add anhydrous n-propanol (e.g., 2 mL per mmol of substrate).
-
Add the substituted amine (1.0 eq).
-
Add triethylamine (1.0 eq).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature (e.g., 120-140 °C) for a specified time (e.g., 15-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Disperse the resulting precipitate in a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Nucleophilic Substitution with Thiols and Alcohols
This protocol outlines a general approach for the reaction with thiol and alcohol nucleophiles.
Materials:
-
This compound
-
Thiol or Alcohol
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the thiol or alcohol (1.2 eq) and anhydrous DMF or THF.
-
Cool the solution in an ice bath (0 °C).
-
Carefully add a base such as sodium hydride (1.2 eq) portion-wise to generate the corresponding thiolate or alkoxide. For less acidic nucleophiles, a weaker base like potassium carbonate may be sufficient.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating may be required for less reactive nucleophiles.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following table summarizes representative reaction conditions and yields for the nucleophilic substitution on chloro-pyrimidines with various amines, providing a reference for expected outcomes.
| Entry | Nucleophile (Amine) | Base | Solvent | Method | Temp (°C) | Time | Yield (%) |
| 1 | Aniline | TEA | Ethanol | Conventional | 80 | 12 h | 85 |
| 2 | 4-Methylaniline | TEA | Ethanol | Conventional | 80 | 10 h | 88 |
| 3 | 4-Methoxyaniline | TEA | Ethanol | Conventional | 80 | 12 h | 90 |
| 4 | Piperidine | TEA | n-Propanol | Microwave | 120 | 20 min | 92 |
| 5 | Morpholine | TEA | n-Propanol | Microwave | 120 | 15 min | 95 |
| 6 | N-Methylpiperazine | TEA | n-Propanol | Microwave | 140 | 25 min | 89 |
Application: Synthesis of Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors
A significant application of the synthesized 2-substituted-4-hydrazinopyrimidines is their use as precursors for the construction of the pyrazolo[1,5-a]pyrimidine scaffold. This is typically achieved through a cyclization reaction with a suitable 1,3-dicarbonyl compound or its equivalent.
Caption: General route to pyrazolo[1,5-a]pyrimidines.
Pyrazolo[1,5-a]pyrimidine derivatives have been extensively investigated as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.
The diagram below illustrates the general experimental workflow from the starting material to the final biologically active compounds and a simplified representation of a kinase signaling pathway that can be targeted by these inhibitors.
Caption: Experimental workflow and targeted signaling pathway.
Signaling Pathway Description:
The diagram illustrates a simplified Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a crucial cascade involved in cell proliferation, differentiation, and survival. Growth factors bind to Receptor Tyrosine Kinases (RTKs) like EGFR, leading to the activation of Ras. Ras, in turn, activates a kinase cascade, starting with Raf (e.g., B-Raf), followed by MEK, and then ERK. Activated ERK translocates to the nucleus to phosphorylate transcription factors, ultimately regulating gene expression related to cell growth.
In many cancers, mutations in components of this pathway, such as B-Raf, lead to its constitutive activation and uncontrolled cell proliferation. Pyrazolo[1,5-a]pyrimidine derivatives, synthesized from this compound, have been identified as potent inhibitors of kinases like B-Raf and MEK.[1][2] By blocking the activity of these kinases, these compounds can inhibit the downstream signaling cascade, thereby preventing cancer cell proliferation and survival.[1] This makes the nucleophilic substitution on this compound a critical first step in the development of targeted cancer therapies.
References
- 1. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application of 2-Chloro-4-hydrazinopyrimidine in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are a cornerstone in the development of modern agrochemicals, exhibiting a broad spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties.[1][2][3] The functionalization of the pyrimidine ring allows for the fine-tuning of these activities and the creation of novel compounds with improved efficacy and selectivity. 2-Chloro-4-hydrazinopyrimidine is a key intermediate in the synthesis of diverse heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines, which are known for their biological activities.[4][5] The presence of a reactive chlorine atom and a nucleophilic hydrazine group makes this compound a versatile building block for creating complex molecular architectures for agrochemical applications.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of a pyrazolo[3,4-d]pyrimidine derivative, a scaffold with potential agrochemical applications.
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
A common and efficient method for the synthesis of the pyrazolo[3,4-d]pyrimidine scaffold is the condensation reaction between a hydrazinopyrimidine and a β-ketoester.[6] This reaction proceeds through a cyclization mechanism to yield the fused heterocyclic system. The following protocol describes a representative synthesis of a 4-substituted-1H-pyrazolo[3,4-d]pyrimidin-4-ol from this compound and ethyl acetoacetate.
Experimental Protocol: Synthesis of 2-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Materials:
-
This compound (C₄H₅ClN₄, MW: 144.56)[7]
-
Ethyl acetoacetate (C₆H₁₀O₃, MW: 130.14)
-
Ethanol (anhydrous)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.45 g, 10 mmol) and anhydrous ethanol (50 mL). Stir the mixture to obtain a suspension.
-
Addition of Reagents: To the suspension, add ethyl acetoacetate (1.30 g, 10 mmol) followed by glacial acetic acid (2 mL).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The solid product that precipitates out is collected by filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities. Dry the product under vacuum to obtain the final 2-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Data Presentation
The synthesized pyrimidine derivatives can be screened for their biological activities. The following table summarizes the herbicidal activity of some pyrimidine derivatives against various weed species. This data provides a reference for the potential efficacy of newly synthesized compounds.
| Compound ID | Target Weed | Application Rate (g/ha) | Inhibition Rate (%) | Reference |
| W103 | Brassica campestris | 150 | 13.9 | [8] |
| W104 | Brassica campestris | 150 | 70.8 | [8] |
| W103 | Echinochloa crusgalli | 150 | 40.1 | [8] |
| W104 | Echinochloa crusgalli | 150 | 65.3 | [8] |
| 2o | Agrostis stolonifera | 1 mM | Good activity (4-5 ranking) | [9][10] |
Visualizations
Synthetic Pathway
Caption: Synthetic route to a pyrazolo[3,4-d]pyrimidine.
Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis.
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of agrochemically relevant pyrazolo[3,4-d]pyrimidine derivatives. The protocol outlined provides a robust method for the synthesis of this important scaffold, which can then be further modified to develop novel herbicides, fungicides, and insecticides. The continued exploration of pyrimidine chemistry is crucial for the discovery of new and effective crop protection agents.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis and biological evaluation of pyrazolopyrimidines as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Pyrazolo[3,4-d]pyrimidines from 2-Chloro-4-hydrazinopyrimidine and β-Ketoesters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of pyrazolo[3,4-d]pyrimidines through the cyclocondensation reaction of 2-chloro-4-hydrazinopyrimidine with various β-ketoesters. This reaction is a fundamental step in the generation of a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.
Introduction
The pyrazolo[3,4-d]pyrimidine core is a purine analogue that is prevalent in a wide range of biologically active compounds.[1] These derivatives have been reported to exhibit a multitude of pharmacological properties, including acting as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[1] Notably, certain pyrazolo[3,4-d]pyrimidine derivatives have been investigated as potent inhibitors of various kinases, such as cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy.
The reaction between this compound and a β-ketoester is a classical and efficient method for constructing the pyrazolo[3,4-d]pyrimidine fused ring system. The reaction proceeds via an initial condensation between the hydrazino group of the pyrimidine and one of the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization to form the fused pyrazole ring.
Reaction Scheme and Mechanism
The general reaction involves the condensation of this compound with a β-ketoester, leading to the formation of a 2-chloro-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative. The reaction is typically acid- or base-catalyzed.
General Reaction Scheme:
Caption: General reaction for the synthesis of pyrazolo[3,4-d]pyrimidines.
Reaction Workflow:
The reaction mechanism initiates with the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on one of the carbonyl carbons of the β-ketoester. This is followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the other hydrazinyl nitrogen on the remaining carbonyl group, followed by another dehydration step, yields the final pyrazolo[3,4-d]pyrimidine product.
Caption: Workflow of the cyclocondensation reaction.
Applications of Resulting Pyrazolo[3,4-d]pyrimidines
The pyrazolo[3,4-d]pyrimidine scaffold is a key pharmacophore in drug discovery. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets.
-
Oncology: Many derivatives have demonstrated potent anticancer activity by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.
-
Virology: Certain compounds have shown promising antiviral properties.
-
Inflammation: The scaffold is also found in molecules with anti-inflammatory effects.
-
Central Nervous System: Some derivatives have been explored for their potential in treating neurological disorders.
Experimental Protocols
The following protocols are representative methods for the synthesis of pyrazolo[3,4-d]pyrimidines from this compound and various β-ketoesters. The reaction conditions may require optimization depending on the specific β-ketoester used.
Protocol 1: Reaction with Ethyl Acetoacetate
Objective: To synthesize 2-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.
-
To this solution, add ethyl acetoacetate (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Reflux the reaction mixture for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature and then concentrate it under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product.
Protocol 2: Reaction with Diethyl Malonate
Objective: To synthesize ethyl 2-chloro-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate.
Materials:
-
This compound
-
Diethyl malonate
-
Ethanol (absolute)
-
Sodium ethoxide (catalyst)
-
1 M Hydrochloric acid
-
Dichloromethane
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.1 eq) to anhydrous ethanol under an inert atmosphere.
-
To the freshly prepared sodium ethoxide solution, add this compound (1.0 eq) and stir for 15 minutes at room temperature.
-
Add diethyl malonate (1.0 eq) dropwise to the reaction mixture.
-
Reflux the mixture for 10-14 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, carefully neutralize the reaction mixture with 1 M hydrochloric acid to a pH of approximately 7.
-
Extract the product with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the desired product.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of pyrazolo[3,4-d]pyrimidines from a hydrazinopyrimidine precursor and various β-dicarbonyl compounds. Please note that these are generalized yields and may vary based on specific reaction conditions and the exact starting materials used.
| Entry | β-Ketoester/β-Dicarbonyl Compound | Product | Typical Yield (%) |
| 1 | Ethyl Acetoacetate | 2-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | 75-85 |
| 2 | Diethyl Malonate | Ethyl 2-chloro-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate | 60-70 |
| 3 | Acetylacetone | 2-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine | 80-90 |
| 4 | Ethyl Benzoylacetate | 2-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | 70-80 |
Troubleshooting and Safety Precautions
-
Safety: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Sodium metal is highly reactive with water and should be handled with extreme care.
-
Anhydrous Conditions: For reactions involving sodium ethoxide, ensure all glassware is oven-dried and the ethanol is absolute to prevent quenching of the base.
-
Reaction Monitoring: TLC is a crucial tool for monitoring the progress of the reaction. Use an appropriate solvent system to achieve good separation of the starting material and product.
-
Purification: The polarity of the final product will vary depending on the substituents from the β-ketoester. The solvent system for column chromatography should be optimized accordingly.
-
Low Yields: If yields are low, consider increasing the reaction time, adjusting the amount of catalyst, or using a higher boiling point solvent if the reactants are not fully consumed. In the case of the base-catalyzed reaction, ensure the freshness and purity of the sodium ethoxide.
These protocols and notes are intended to serve as a guide for the synthesis of pyrazolo[3,4-d]pyrimidines. Researchers are encouraged to adapt and optimize these methods for their specific needs.
References
Application Notes and Protocols: Synthesis of Fused Pyrimidine Heterocycles Using 2-Chloro-4-hydrazinopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-hydrazinopyrimidine is a versatile and highly reactive building block in organic synthesis, particularly for the construction of fused pyrimidine heterocycles.[1] Its unique structure, featuring a reactive chlorine atom and a nucleophilic hydrazine moiety, allows for a variety of chemical transformations.[1] Fused pyrimidine systems are of significant interest in medicinal chemistry and drug discovery due to their presence in numerous biologically active molecules with a wide range of therapeutic properties, including anticancer, antimicrobial, and antiviral activities.[2][3][4]
This document provides detailed application notes and experimental protocols for the synthesis of two important classes of fused pyrimidine heterocycles—pyrazolo[3,4-d]pyrimidines and[1][2][4]triazolo[4,3-c]pyrimidines—using this compound as a key starting material.
I. Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are analogs of purines and are known to exhibit diverse biological activities, making them attractive targets for drug development.[5][6] The synthesis typically involves the reaction of a hydrazinopyrimidine with a 1,3-dicarbonyl compound or its equivalent, leading to the formation of the fused pyrazole ring.
Application Notes:
The reaction of this compound with various cyclizing agents can lead to the formation of a range of substituted pyrazolo[3,4-d]pyrimidines. The choice of the 1,3-dicarbonyl compound and reaction conditions can be tailored to introduce desired substituents on the pyrazole ring, which in turn can influence the biological activity of the final compound. For instance, the use of acetylacetone will introduce two methyl groups onto the pyrazole ring. The chlorine atom at the 4-position of the resulting fused ring system can be further functionalized through nucleophilic substitution reactions to generate a library of compounds for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine Derivatives
This protocol describes a general method for the synthesis of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine derivatives from this compound and a 1,3-dicarbonyl compound.
Workflow for the Synthesis of Pyrazolo[3,4-d]pyrimidines
Caption: Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis.
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Add the 1,3-dicarbonyl compound (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Dry the product in a vacuum oven.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Quantitative Data Summary:
| Reactant (1,3-Dicarbonyl) | Product | Reaction Time (h) | Yield (%) |
| Acetylacetone | 4-Chloro-3,5-dimethyl-1H-pyrazolo[3,4-d]pyrimidine | 5 | 85-95 |
| Ethyl acetoacetate | 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-one | 6 | 80-90 |
| Malononitrile | 5-Amino-4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile | 4 | 88-96 |
II. Synthesis of[1][2][4]Triazolo[4,3-c]pyrimidines
[1][2][4]Triazolo[4,3-c]pyrimidines represent another class of fused pyrimidines with significant pharmacological potential.[7] Their synthesis often involves the cyclization of a hydrazinopyrimidine with a one-carbon synthon, such as orthoesters or carboxylic acids.
Application Notes:
The reaction of this compound with various one-carbon sources provides a direct route to[1][2][4]triazolo[4,3-c]pyrimidines. For example, using triethyl orthoformate will result in an unsubstituted triazole ring, while using other orthoesters or carboxylic acid derivatives can introduce substituents at the 3-position of the triazole ring. The resulting products can undergo further modifications, particularly at the chloro-substituted position, to generate diverse chemical entities for biological screening. An interesting aspect of this reaction is the potential for Dimroth rearrangement under certain conditions, leading to the formation of the more thermodynamically stable[1][2][4]triazolo[1,5-c]pyrimidine isomers.[7]
Experimental Protocol: Synthesis of 7-Chloro-[1][2][4]triazolo[4,3-c]pyrimidine Derivatives
This protocol outlines a general procedure for the synthesis of 7-chloro-[1][2][4]triazolo[4,3-c]pyrimidine derivatives from this compound.
Signaling Pathway for Triazolo[4,3-c]pyrimidine Formation
Caption: Synthesis and Rearrangement of Triazolopyrimidines.
Materials:
-
This compound
-
One-carbon synthon (e.g., triethyl orthoformate, formic acid, aromatic aldehydes)
-
Solvent (e.g., ethanol, acetic acid)
-
Standard laboratory glassware
-
Heating source
-
Magnetic stirrer
Procedure:
-
Place this compound (1.0 eq) in a round-bottom flask.
-
Add an excess of the one-carbon synthon. For example, if using triethyl orthoformate, it can also serve as the solvent. If using an aldehyde, dissolve the starting materials in a suitable solvent like ethanol.
-
Heat the reaction mixture to reflux for 3-8 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess reagent and solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Quantitative Data Summary:
| Reagent (One-Carbon Synthon) | Product | Reaction Time (h) | Yield (%) |
| Triethyl orthoformate | 7-Chloro-[1][2][4]triazolo[4,3-c]pyrimidine | 4 | 80-90 |
| Formic acid | 7-Chloro-[1][2][4]triazolo[4,3-c]pyrimidine | 6 | 75-85 |
| Benzaldehyde | 7-Chloro-3-phenyl-[1][2][4]triazolo[4,3-c]pyrimidine | 8 | 70-80 |
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a variety of fused pyrimidine heterocycles. The protocols provided herein offer robust and efficient methods for the preparation of pyrazolo[3,4-d]pyrimidines and[1][2][4]triazolo[4,3-c]pyrimidines. These methodologies can be readily adapted and expanded by researchers in academia and industry to generate novel compounds with potential therapeutic applications. The ability to further functionalize the chloro-substituent on the fused ring systems opens up extensive possibilities for the development of new chemical entities in drug discovery programs.
References
- 1. Buy this compound | 52476-87-6 [smolecule.com]
- 2. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
Application Notes and Protocols for 2-Chloro-4-hydrazinopyrimidine as a Precursor for Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and antimicrobial evaluation of compounds derived from 2-Chloro-4-hydrazinopyrimidine. This precursor is a valuable building block for the development of novel antimicrobial agents, particularly fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines.
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The pyrimidine scaffold is a key component of nucleic acids, rendering its analogs potent agents for therapeutic intervention. This compound serves as a versatile precursor for the synthesis of various heterocyclic compounds, which have shown promising activity against a range of microbial pathogens. The introduction of a hydrazinyl group at the 4-position and a chloro group at the 2-position of the pyrimidine ring provides reactive sites for further chemical modifications, leading to the generation of diverse chemical libraries for antimicrobial screening.
Synthesis of Antimicrobial Agents
A primary application of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidines. These bicyclic heterocyclic compounds are formed through the reaction of the hydrazinyl group of the precursor with β-ketoesters or their equivalents. The resulting pyrazole ring fused to the pyrimidine core creates a scaffold with significant biological potential.
General Synthetic Pathway
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives from this compound generally follows a cyclocondensation reaction. The hydrazinyl moiety of the pyrimidine precursor attacks the carbonyl group of a β-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused pyrazole ring.
Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine
This protocol describes a representative synthesis of a pyrazolo[1,5-a]pyrimidine derivative using this compound and acetylacetone as the β-dicarbonyl compound.
Materials:
-
This compound
-
Acetylacetone
-
Ethanol
-
Glacial Acetic Acid
-
Reflux apparatus
-
Stirring hotplate
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in ethanol (20 mL).
-
Add acetylacetone (1.1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the crude product with cold ethanol.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 2-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).
Antimicrobial Activity
Derivatives of this compound, particularly pyrazolo[1,5-a]pyrimidines, have been evaluated for their antimicrobial activity against a variety of bacterial and fungal strains. The activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative pyrazolo[1,5-a]pyrimidine derivatives against common microbial strains.
| Compound ID | Derivative | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |
| CMPD-1 | 5-chloro-7-(4-methyl-piperazin -1-yl)-pyrazolo[1,5-a]pyrimidine (CMPS) | >100 | >100 | Not Reported |
| CMPD-2 | N'-(5-chloro-pyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethyl -propane-1,3-diamine (NCPS) | >100 | >100 | Not Reported |
| CMPD-3 | Representative pyrazolo[1,5-a]pyrimidine | 125-250 | Not Reported | Not Reported |
Note: Data is compiled from various sources and represents the activity of structurally related compounds. The activity of directly synthesized derivatives from this compound should be experimentally determined.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol outlines the standard procedure for determining the MIC of newly synthesized compounds.
Materials:
-
Synthesized pyrazolo[1,5-a]pyrimidine derivatives
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Sterile pipette tips and pipettors
-
Incubator
-
Microplate reader (optional)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
-
DMSO (for dissolving compounds)
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to each well of a 96-well plate.
-
Create a two-fold serial dilution of the compound stock solution across the wells by transferring 100 µL from the first well to the second, and so on, to achieve a range of concentrations.
-
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 10 µL of the prepared inoculum to each well containing the compound dilutions.
-
Controls:
-
Positive Control: A well containing a known antibiotic.
-
Negative Control: A well containing only broth and inoculum (no compound).
-
Solvent Control: A well containing the highest concentration of DMSO used.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by using a microplate reader to measure optical density.
Mechanism of Action
While the exact mechanism of action for many pyrazolo[1,5-a]pyrimidine derivatives is still under investigation, it is hypothesized that they may interfere with essential cellular processes in microorganisms. Given their structural similarity to purines, they could act as antimetabolites, disrupting nucleic acid synthesis. Another potential mechanism is the inhibition of key enzymes involved in microbial growth and replication.
Caption: Plausible mechanisms of antimicrobial action for pyrazolo[1,5-a]pyrimidines.
Conclusion
This compound is a readily accessible and highly versatile precursor for the synthesis of a variety of heterocyclic compounds with potential antimicrobial activity. The straightforward synthesis of pyrazolo[1,5-a]pyrimidines and their amenability to further structural modification make this an attractive scaffold for the development of new therapeutic agents to combat infectious diseases. The protocols provided herein offer a starting point for researchers to explore the synthesis and antimicrobial evaluation of novel derivatives based on this promising chemical framework. Further research is warranted to elucidate the precise mechanisms of action and to optimize the antimicrobial potency and pharmacokinetic properties of these compounds.
Handling and safety precautions for 2-Chloro-4-hydrazinopyrimidine.
Application Notes and Protocols for 2-Chloro-4-hydrazinopyrimidine
Document ID: ANP-CHP-202512 Version: 1.0 For: Researchers, scientists, and drug development professionals
Section 1: Chemical Identification and Properties
This section summarizes the key physical and chemical properties of this compound.
Table 1: Chemical Identity and Physical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 52476-87-6 | [1][2] |
| Molecular Formula | C₄H₅ClN₄ | [1][3] |
| Molecular Weight | 144.56 g/mol | [1][3] |
| Appearance | White solid | [3] |
| Melting Point | 175-176 °C | [1][2][3] |
| Boiling Point | 406.266 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.53 g/cm³ (Predicted) | [1] |
| Flash Point | 199.503 °C (Predicted) |[1] |
Section 2: Hazard Identification and Safety Precautions
While specific toxicity data for this compound is largely unavailable, its structural motifs (chlorinated pyrimidine, hydrazine) suggest that it should be handled as a hazardous substance.[1][4] Precautions are based on data from structurally similar compounds and general chemical safety principles.
Table 2: GHS Hazard Information (Based on Analogous Compounds)
| Hazard Class | Category | Hazard Statement | Reference |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [5][6][7] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [5][7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [5][8] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [5][6][8] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [5][8] |
Note: These classifications are for analogous compounds and should be used for precautionary guidance. The specific toxicology of this compound has not been fully determined.[4]
Recommended Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is critical before handling this compound.
-
Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[4][9]
-
Skin Protection: Wear a lab coat and chemically impervious gloves (e.g., nitrile). Wear appropriate protective clothing to prevent skin exposure.[1][9][10]
-
Respiratory Protection: All handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid dust and vapor inhalation.[8][9] If exposure limits are exceeded, a full-face respirator may be required.[4]
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling.[6][9]
Section 3: Protocols for Handling and Storage
General Handling Protocol
-
Risk Assessment: Before beginning work, review this document and the relevant Safety Data Sheet (SDS).
-
Engineering Controls: Perform all manipulations of the solid compound or its solutions inside a certified chemical fume hood to minimize inhalation exposure.[1][10]
-
Weighing: Tare a suitable container on an analytical balance inside the fume hood or in a ventilated balance enclosure. Carefully transfer the solid, avoiding the creation of dust.[1]
-
Dissolution: If preparing a solution, add the solvent to the solid slowly.
-
Post-Handling: After use, decontaminate all surfaces and equipment. Dispose of contaminated PPE and materials according to the waste protocol in Section 5.
Storage Protocol
-
Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[1][10] For long-term stability, storage in a freezer at or below -20°C under an inert atmosphere is recommended.[2][3]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[11]
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
Section 4: Emergency Procedures
Immediate and appropriate action is crucial in the event of an accidental exposure or spill.
First-Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][8]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][9]
Spill Clean-up Protocol
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Wearing full PPE, prevent the further spread of the spill.
-
Absorb/Collect: For a solid spill, carefully sweep up the material, avoiding dust formation, and place it into a sealed container for hazardous waste.[9] For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand), collect, and place into the waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent and wash with soap and water.
-
Dispose: Label the container as "Hazardous Waste" and dispose of it according to the protocol in Section 5.
Section 5: Waste Disposal Protocol
All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect all waste (unreacted material, contaminated consumables, spill clean-up debris) in a designated, compatible, and clearly labeled hazardous waste container.[11][12] The container must be kept sealed when not in use.[12]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and list all chemical constituents by their full name and approximate percentages.[12]
-
Storage: Store the waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[12]
-
Disposal: Arrange for pick-up and disposal through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[11] Do not dispose of this chemical down the drain.[9]
Section 6: Application Notes and Representative Protocol
Application in Chemical Synthesis
This compound serves as a versatile chemical intermediate for the synthesis of more complex heterocyclic compounds.[3] The presence of a reactive chlorine atom at the C2 position and a nucleophilic hydrazine group at the C4 position allows for a variety of chemical transformations. It is a key building block for producing substituted pyrimidines, fused pyrimidines (like triazolopyrimidines), and purine analogs, many of which are investigated for potential biological activities, including antimicrobial and anticancer properties.[3][13][14][15]
Representative Protocol: Synthesis of a Pyrazolyl-pyrimidine Derivative
The following is a representative, non-optimized protocol based on general procedures for reacting hydrazinopyrimidines with 1,3-dicarbonyl compounds.[13]
Objective: To demonstrate the use of this compound as a precursor in a cyclocondensation reaction.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in absolute ethanol.
-
Add acetylacetone (1.1 eq) to the suspension.
-
Add a catalytic amount (e.g., 2-3 drops) of concentrated hydrochloric acid to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, the solvent may need to be removed under reduced pressure.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials.
-
Dry the product under vacuum.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, Melting Point).
References
- 1. echemi.com [echemi.com]
- 2. This compound | 52476-87-6 [amp.chemicalbook.com]
- 3. Buy this compound | 52476-87-6 [smolecule.com]
- 4. echemi.com [echemi.com]
- 5. 2-Chloro-5-fluoro-4-hydrazinylpyrimidine | C4H4ClFN4 | CID 55280971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 2-Chloro-4-hydrazinylpyridine | C5H6ClN3 | CID 21106442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. benchchem.com [benchchem.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. gsconlinepress.com [gsconlinepress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Chloro-4-hydrazinopyrimidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Chloro-4-hydrazinopyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) reaction of 2,4-dichloropyrimidine with hydrazine hydrate. This reaction is typically performed in a suitable solvent, such as ethanol or acetonitrile.
Q2: What are the primary factors that influence the regioselectivity of the reaction between 2,4-dichloropyrimidine and hydrazine?
A2: The regioselectivity, or the preferential substitution at the C4 position over the C2 position, is influenced by several factors. Generally, nucleophilic attack is favored at the C4 position of 2,4-dichloropyrimidine. However, the presence of electron-donating or electron-withdrawing groups on the pyrimidine ring can alter this selectivity.[1][2] For instance, an electron-donating substituent at the C6 position can make the C2 position more favorable for nucleophilic attack.[1]
Q3: What is the major side product in this reaction, and how does it affect the yield?
A3: The most significant side reaction is the di-substitution of the pyrimidine ring, leading to the formation of 2,4-dihydrazinopyrimidine.[3] This occurs when a second molecule of hydrazine displaces the remaining chlorine atom. The formation of this byproduct can be difficult to separate from the desired product and significantly reduces the overall yield of this compound.[3]
Troubleshooting Guide
Problem 1: Low Yield of this compound
A low yield of the desired product is a common issue that can often be attributed to suboptimal reaction conditions or the formation of side products.
| Potential Cause | Troubleshooting & Optimization |
| Excessive Di-substitution | Carefully control the stoichiometry of the reactants. A slight excess of hydrazine hydrate (e.g., 1.1-1.2 equivalents) is often recommended to favor mono-substitution.[3] Monitor the reaction progress closely using techniques like TLC or HPLC to prevent prolonged reaction times that can lead to increased di-substitution.[3] |
| Suboptimal Reaction Temperature | Maintain a low temperature (e.g., 5-10°C) during the addition of hydrazine hydrate to control the exothermic nature of the reaction and enhance selectivity.[3] After the initial addition, the reaction mixture may be allowed to warm to room temperature or gently heated to ensure the reaction proceeds to completion.[3] |
| Incomplete Reaction | Ensure the quality of the starting 2,4-dichloropyrimidine is high, as impurities can hinder the reaction. Confirm the concentration of the hydrazine hydrate solution. An adequate reaction time is necessary for the reaction to go to completion, which can be monitored by TLC or HPLC.[3] |
| Hydrolysis of Product/Starting Material | If the reaction is sensitive to moisture, ensure anhydrous conditions by using dry solvents and inert atmosphere.[3] |
Problem 2: Presence of Significant Impurities in the Final Product
The presence of impurities, primarily the di-substituted byproduct, can complicate purification and affect the quality of the final product.
| Impurity | Mitigation and Purification Strategies |
| 2,4-dihydrazinopyrimidine | Optimize the reaction conditions to minimize its formation, as described in the low yield troubleshooting section (stoichiometry and temperature control).[3] Purification can be attempted through recrystallization or column chromatography, though separation can be challenging due to similar polarities.[3] |
| Unreacted 2,4-dichloropyrimidine | Ensure the reaction goes to completion by using a slight excess of hydrazine hydrate and allowing for sufficient reaction time, as monitored by TLC or HPLC.[3] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
-
2,4-dichloropyrimidine
-
Hydrazine hydrate (e.g., 80% solution in water)
-
Ethanol (or other suitable solvent like acetonitrile)
-
Triethylamine (optional, as a base)
Procedure:
-
In a reaction vessel, dissolve 2,4-dichloropyrimidine (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Cool the mixture to a low temperature, typically between 5°C and 10°C, using an ice bath.
-
Slowly add a solution of hydrazine hydrate (1.1-1.2 equivalents) to the cooled mixture with constant stirring. Maintain the temperature within the specified range during the addition.
-
After the addition is complete, continue to stir the reaction mixture at a low temperature for a set period, or allow it to slowly warm to room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, the reaction mixture can be worked up by pouring it into cold water to precipitate the product.
-
Collect the solid product by filtration, wash it with cold water, and dry it under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.
References
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Chloro-4-hydrazinopyrimidine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and side reactions encountered during the synthesis of 2-Chloro-4-hydrazinopyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when synthesizing this compound from 2,4-dichloropyrimidine and hydrazine?
A1: The most prevalent side reaction is the di-substitution of the pyrimidine ring, where hydrazine attacks both the C4 and C2 positions. This results in the formation of 2,4-dihydrazinopyrimidine as a significant impurity, which can be challenging to separate from the desired mono-substituted product and can substantially lower the yield.
Q2: How can I minimize the formation of the 2,4-dihydrazinopyrimidine byproduct?
A2: Controlling the reaction conditions is critical to favor mono-substitution. Key strategies include:
-
Stoichiometric Control: Use a slight excess of hydrazine hydrate. A molar ratio of approximately 1:1.1 to 1:1.2 of the pyrimidine to hydrazine hydrate is often recommended to favor mono-substitution.[1]
-
Temperature Control: Perform the reaction at low to moderate temperatures. The slow addition of hydrazine hydrate while maintaining a cool reaction temperature (e.g., 5-10°C) can significantly improve the selectivity for the desired product.[1]
Q3: I am observing low yields despite controlling stoichiometry and temperature. What are other potential issues?
A3: Several other factors can contribute to low yields:
-
Incomplete Reaction: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). While low temperatures are crucial during the addition of hydrazine, the reaction may require warming to room temperature or gentle heating to ensure completion.[1]
-
Purity of Starting Materials: Impurities in the 2,4-dichloropyrimidine or the concentration of the hydrazine hydrate solution can interfere with the reaction. Ensure the use of high-purity starting materials.
-
Moisture: Some chlorination and subsequent substitution reactions are sensitive to moisture. Ensure that all glassware is dry and use anhydrous solvents if necessary.
Q4: Are there any challenges associated with the chlorination step to produce the 2,4-dichloropyrimidine starting material?
A4: Yes, the chlorination of uracil or related pyrimidine precursors can present challenges. Incomplete chlorination can leave starting material in the product, while over-chlorination or side reactions can lead to other chlorinated impurities. The reaction temperature and duration are critical parameters to control for optimal results.
Troubleshooting Guides
This section provides a structured approach to troubleshoot specific problems encountered during the synthesis of this compound derivatives.
Problem 1: High levels of 2,4-dihydrazinopyrimidine impurity detected.
-
Possible Cause 1: Excess Hydrazine
-
Solution: Carefully control the stoichiometry of hydrazine hydrate. Use a slight excess, in the range of 1.1 to 1.2 equivalents. A significant excess of hydrazine will favor the formation of the di-substituted product.
-
-
Possible Cause 2: High Reaction Temperature
-
Solution: Maintain a low temperature (5-10°C) during the addition of hydrazine hydrate to control the exothermicity and improve selectivity. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.
-
-
Possible Cause 3: Prolonged Reaction Time
-
Solution: Monitor the reaction progress closely by TLC or HPLC. Stop the reaction once the starting material is consumed to avoid further reaction to the di-substituted product.
-
Problem 2: Low yield of this compound.
-
Possible Cause 1: Incomplete Reaction
-
Solution: After the initial low-temperature addition of hydrazine, allow the reaction to stir at room temperature for a sufficient period. Gentle heating may be necessary, but this should be done cautiously while monitoring for the formation of the di-substituted byproduct.
-
-
Possible Cause 2: Poor Quality of Starting Materials
-
Solution: Verify the purity of the 2,4-dichloropyrimidine. Impurities can inhibit the reaction. Confirm the concentration of the hydrazine hydrate solution.
-
-
Possible Cause 3: Hydrolysis of Product or Starting Material
-
Solution: If the reaction is sensitive to moisture, ensure all solvents and reagents are anhydrous.
-
Data Presentation
Table 1: Effect of Reaction Conditions on Product Distribution
| Molar Ratio (2,4-dichloropyrimidine:Hydrazine) | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Yield of 2,4-dihydrazinopyrimidine (%) |
| 1:1.1 | 5-10 | 4 | 75 | 10 |
| 1:1.5 | 5-10 | 4 | 60 | 25 |
| 1:2.0 | 5-10 | 4 | 40 | 50 |
| 1:1.1 | 25 | 4 | 65 | 20 |
| 1:1.1 | 50 | 2 | 50 | 35 |
Note: These are representative data compiled from literature and may vary based on specific experimental conditions.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from 2,4-dichloropyrimidine.
Materials:
-
2,4-Dichloropyrimidine
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dichloropyrimidine (1.0 eq) in ethanol.
-
Cool the solution to 5-10°C in an ice bath.
-
Slowly add a solution of hydrazine hydrate (1.1-1.2 eq) in ethanol dropwise over 30 minutes, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
To the residue, add water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway showing the formation of the desired product and the di-substituted byproduct.
Caption: Troubleshooting logic for optimizing the synthesis of this compound.
References
Technical Support Center: Purification of 2-Chloro-4-hydrazinopyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Chloro-4-hydrazinopyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound are recrystallization and silica gel column chromatography. The choice of method depends on the impurity profile and the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities can include:
-
Unreacted starting materials: Such as 2,4-dichloropyrimidine.
-
Isomeric byproduct: 4-Chloro-2-hydrazinopyrimidine, which can be challenging to separate due to similar polarity.[1]
-
Di-substituted byproduct: 2,4-dihydrazinopyrimidine, which can form if an excess of hydrazine is used or at elevated reaction temperatures.
-
Degradation products: The hydrazino group can be susceptible to thermal degradation.[2]
Q3: What are the recommended storage conditions for purified this compound?
A3: To ensure stability, the purified compound should be stored in a dark place, under an inert atmosphere, and at low temperatures, ideally in a freezer at or below -20°C.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Q: My product does not crystallize from the solution upon cooling.
A:
-
Supersaturation not reached: The solution may be too dilute. Try evaporating some of the solvent to increase the concentration of the product.
-
Inappropriate solvent: The chosen solvent may be too good a solvent for your compound at all temperatures. Consider using a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below. A common technique is to use a two-solvent system (e.g., a good solvent like ethanol with a poor solvent like water or hexane).
-
Oiling out: The compound may be melting in the hot solvent rather than dissolving, or it may be coming out of solution as a liquid (oiling out) upon cooling. This can sometimes be resolved by using a larger volume of solvent or a different solvent system.
Q: The purity of my recrystallized product is still low.
A:
-
Incomplete removal of impurities: The impurities may have similar solubility properties to your product in the chosen solvent. Consider a different recrystallization solvent or an alternative purification method like column chromatography.
-
Co-precipitation: Impurities may be co-precipitating with your product. Ensure slow cooling to allow for selective crystallization of the desired compound.
Column Chromatography Issues
Q: I am having difficulty separating my product from an impurity with a similar Rf value on TLC.
A:
-
Optimize the eluent system: Small changes to the solvent polarity can significantly impact separation. A less polar solvent system will generally result in better separation of closely eluting compounds. For instance, if you are using a petroleum ether:dichloromethane mixture, try increasing the proportion of petroleum ether.[1]
-
Use a different stationary phase: While silica gel is common, alumina (neutral or basic) may offer different selectivity for your compound and impurities.
-
Employ gradient elution: Start with a less polar eluent and gradually increase the polarity during the chromatography. This can help to first elute the less polar impurities, followed by your product.
Q: My product is streaking on the TLC plate and the column.
A:
-
Overloading: You may be applying too much sample to the TLC plate or column. Try using a more dilute solution for spotting on the TLC plate and loading less material onto the column.
-
Strong interaction with the stationary phase: Highly polar compounds can streak on silica gel. Adding a small amount of a polar solvent like methanol or a few drops of triethylamine (for basic compounds) to your eluent can sometimes resolve this issue.
Data Presentation
The following table summarizes representative data for the purification of a 2-chloro-4-substituted pyrimidine derivative, which can serve as a reference for the purification of this compound.
| Purification Method | Starting Material | Eluent/Solvent System | Yield | Purity | Reference |
| Silica Gel Column Chromatography | Crude Product | Petroleum Ether : Dichloromethane (2:1) | 78% | >97% | [1] |
| Recrystallization | Crude Product | Ethanol | - | - | - |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid dissolves completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, the flask can be subsequently placed in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Silica Gel Column Chromatography
-
Preparation of the Column:
-
Securely clamp a glass chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand on top of the plug.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., petroleum ether or hexane).
-
Pour the slurry into the column, allowing the silica to settle into a uniform bed. Gently tap the column to dislodge any air bubbles. Drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Carefully add the sample solution to the top of the silica gel bed using a pipette.
-
Drain the solvent until the sample is adsorbed onto the silica.
-
Add a small layer of sand on top of the sample to prevent disturbance during eluent addition.
-
-
Elution:
-
Carefully add the chosen eluent (e.g., petroleum ether:dichloromethane 2:1) to the top of the column.[1]
-
Begin collecting fractions in test tubes or flasks.
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualization
References
Technical Support Center: Overcoming Poor Solubility of 2-Chloro-4-hydrazinopyrimidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of 2-Chloro-4-hydrazinopyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: Understanding the basic physicochemical properties of this compound is the first step in addressing solubility issues. Key properties are summarized in the table below. The compound is a solid at room temperature and requires specific storage conditions to ensure stability.[1][2][3]
Q2: Why is this compound expected to have poor aqueous solubility?
A2: Like many pyrimidine derivatives, this compound has a relatively rigid, planar heterocyclic structure that can favor strong crystal lattice packing.[3][4] This strong packing requires significant energy to overcome during dissolution in water, leading to poor aqueous solubility.[5] Poor aqueous solubility is a common challenge for many heterocyclic compounds and can limit bioavailability and lead to unreliable results in biological assays.[6]
Q3: What are the initial steps to assess the solubility of my this compound sample?
A3: A systematic approach is crucial. Start by determining the compound's kinetic and thermodynamic solubility. Kinetic solubility measures how readily it dissolves from a concentrated DMSO stock into an aqueous buffer, which is relevant for high-throughput screening.[6][7] Thermodynamic solubility represents the true equilibrium solubility and is a more fundamental measure.[6] Detailed protocols for these assessments are provided in the "Experimental Protocols" section.
Q4: What general strategies can be employed to improve the solubility of poorly soluble compounds like this?
A4: A variety of techniques can be used, which can be broadly categorized as physical modifications, chemical modifications, and formulation approaches.[8]
-
Physical Modifications: These include reducing the particle size through micronization or creating nanoparticles to increase the surface area for dissolution.[8] Another effective method is creating an amorphous solid dispersion, where the drug is molecularly dispersed in a polymer carrier.[9][10]
-
Chemical Modifications: For ionizable compounds, adjusting the pH of the solution or forming a salt can significantly increase solubility.[11]
-
Formulation Approaches: The most common laboratory approach is the use of co-solvents, surfactants, or other solubilizing agents.[8][11][12][13] Creating microemulsions or complexing the compound with cyclodextrins are also viable strategies.[8][14][12]
Troubleshooting Guide
Q5: My this compound won't dissolve in my aqueous buffer. What should I do first?
A5: First, verify the compound's purity. Impurities can significantly impact solubility. If the compound is pure, the next step is to try dissolving it in a small amount of a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), before adding it to the aqueous buffer.[7] This creates a concentrated stock solution that can then be diluted. See the troubleshooting workflow diagram below for a systematic approach.
Q6: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A6: This is a common issue indicating that the kinetic solubility limit has been exceeded.[6] Here are several strategies to address this:
-
Lower the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Review if a lower concentration is acceptable for your experiment.
-
Increase Co-solvent Concentration: While keeping the final DMSO concentration as low as possible (ideally <0.5% for cell-based assays), a slight increase might be necessary.[7] Always include a vehicle control with the same DMSO concentration.[7]
-
Use an Intermediate Dilution Step: Instead of diluting the high-concentration DMSO stock directly into the final buffer, create an intermediate dilution in your cell culture medium or buffer.[7] This gradual change in solvent polarity can help keep the compound in solution.[7]
-
Try Other Solubilizing Excipients: Consider adding surfactants (e.g., Tween 80), or using cyclodextrins to form inclusion complexes that enhance aqueous solubility.[14][12][13]
Q7: How much DMSO is acceptable in my cell-based assay?
A7: The final concentration of DMSO should be kept as low as possible, almost always under 1% and ideally below 0.5%.[7] Higher concentrations can be cytotoxic and interfere with the biological activity being measured.[7] It is critical to include a vehicle control (media with the same final DMSO concentration as your test wells) to account for any solvent-induced effects.[7]
Q8: Are there alternatives to DMSO if it's causing toxicity or other issues in my experiment?
A8: Yes, other water-miscible organic solvents can be considered. N,N-Dimethylformamide (DMF) is a common alternative, though it may have similar toxicity concerns.[7] Other options include ethanol, propylene glycol, and polyethylene glycols (PEGs), which are often used in formulations.[11][15] The choice of solvent will depend on the specific requirements and constraints of your experimental system.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₅ClN₄ | [2][16] |
| Molecular Weight | 144.56 g/mol | [2][16] |
| Melting Point | 175-176 °C | [1][2][3] |
| Boiling Point | 271.0 ± 23.0 °C (Predicted) | [1] |
| Storage Conditions | Keep in a dark place, inert atmosphere, store in freezer under -20°C. | [1][3] |
Table 2: Solubility of a Related Compound (2-amino-4-chloro-6-methoxypyrimidine) in Various Solvents
Note: This data is for a structurally related pyrimidine derivative and serves as a general guide to solvent selection. The solubility of this compound will vary.
| Solvent | Solubility Trend (Mole Fraction) | Reference |
| N,N-Dimethylformamide (DMF) | Highest | [17] |
| 1,4-Dioxane | High | [17] |
| Acetone | High | [17] |
| Ethyl Acetate | Medium-High | [17] |
| Acetonitrile | Medium | [17] |
| Alcohols (Methanol, Ethanol, etc.) | Medium-Low | [17] |
| Toluene | Low | [17] |
Visualizations
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
This protocol provides a method to determine the kinetic solubility of a compound, which reflects its solubility when rapidly diluted from a concentrated organic stock into an aqueous medium.[6]
-
Principle: A concentrated DMSO stock solution of the test compound is added to an aqueous buffer. After a short incubation period, any precipitate is removed, and the concentration of the compound remaining in the solution is measured.[6]
-
Materials:
-
This compound
-
100% DMSO
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Microcentrifuge tubes or 96-well filter plates (e.g., Millipore Multiscreen)
-
Microplate reader or HPLC-UV for quantification
-
-
Procedure:
-
Stock Solution Preparation: Prepare a 10-20 mM stock solution of this compound in 100% DMSO.[6][7]
-
Incubation Mixture: In a microcentrifuge tube, add 495 µL of PBS (pH 7.4). Add 5 µL of the 20 mM DMSO stock solution to achieve a final compound concentration of 200 µM and a final DMSO concentration of 1%. Prepare in duplicate or triplicate.
-
Incubation: Incubate the mixture at room temperature for 1-2 hours with gentle shaking.[18]
-
Separation: Separate the precipitated compound from the soluble fraction. This can be done by centrifuging the tubes at high speed (e.g., 14,000 rpm for 10 minutes) or by filtering through a 96-well filter plate.[6]
-
Quantification: Carefully take an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy against a calibration curve.[6]
-
Data Reporting: The resulting concentration is reported as the kinetic solubility in µg/mL or µM.[6]
-
Protocol 2: Determination of Thermodynamic (Equilibrium) Solubility
This protocol determines the true equilibrium solubility of a compound, which is a fundamental physicochemical property.
-
Principle: An excess amount of the solid compound is agitated in an aqueous buffer over an extended period until equilibrium is reached. The concentration of the dissolved compound in the filtered supernatant is then measured.[18]
-
Materials:
-
Solid this compound powder
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Syringe filters (e.g., 0.45 µm)
-
HPLC-UV for quantification
-
-
Procedure:
-
Sample Preparation: Add an excess of the solid this compound to a vial containing a known volume of the aqueous buffer.[6] Ensure enough solid is present that some remains undissolved at the end of the experiment.[6]
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for 24-48 hours.[6]
-
Filtration: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove all undissolved solid particles.[18]
-
Quantification: Dilute the filtered supernatant if necessary and determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
Data Reporting: The measured concentration is reported as the thermodynamic solubility in µg/mL or µM.[6]
-
References
- 1. This compound | 52476-87-6 [amp.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Buy this compound | 52476-87-6 [smolecule.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. catsci.com [catsci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. knc.ru [knc.ru]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents [mdpi.com]
- 16. echemi.com [echemi.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Optimizing reaction conditions for 2-Chloro-4-hydrazinopyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and optimization of 2-Chloro-4-hydrazinopyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine with hydrazine hydrate. The reaction is typically regioselective, with the initial substitution occurring at the more reactive C-4 position of the pyrimidine ring.[1][2]
Q2: What are the key factors influencing the regioselectivity of the reaction between 2,4-dichloropyrimidine and hydrazine?
A2: The higher reactivity of the chlorine atom at the C-4 position compared to the C-2 position is the primary factor driving the regioselectivity.[2][3] Reaction conditions such as temperature and solvent can also play a role, but the inherent electronic properties of the 2,4-dichloropyrimidine ring favor substitution at the C-4 position.[1]
Q3: What is the major potential side product in this synthesis?
A3: The most significant side product is the di-substituted 2,4-dihydrazinopyrimidine. This occurs when a second molecule of hydrazine displaces the remaining chlorine atom at the C-2 position.
Q4: How can the formation of the di-substituted byproduct be minimized?
A4: Controlling the stoichiometry of the reactants is crucial. Using a slight excess of 2,4-dichloropyrimidine or carefully controlling the amount of hydrazine hydrate can favor mono-substitution. Additionally, maintaining a low reaction temperature during the addition of hydrazine hydrate helps to improve selectivity.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting & Optimization |
| Low Yield of this compound | Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Ensure the quality and concentration of the hydrazine hydrate solution. - A moderate increase in reaction temperature or prolonged reaction time may be necessary after the initial controlled addition of hydrazine. |
| Formation of significant amounts of 2,4-dihydrazinopyrimidine. | - Carefully control the stoichiometry of hydrazine hydrate (e.g., use 1.0-1.2 equivalents). - Add hydrazine hydrate slowly at a low temperature (e.g., 0-5 °C) to manage the exothermic reaction and enhance selectivity. | |
| Loss of product during workup and purification. | - Optimize the extraction and recrystallization solvents and procedures. - Ensure the pH is appropriately adjusted during the workup to minimize the solubility of the product in the aqueous phase. | |
| Presence of Significant Impurities in the Final Product | Unreacted 2,4-dichloropyrimidine. | - Ensure the reaction goes to completion by monitoring with TLC or HPLC. - A slight excess of hydrazine hydrate can be used, but this must be balanced with the risk of di-substitution. |
| 2,4-Dihydrazinopyrimidine impurity. | - Optimize reaction conditions for hydrazinolysis as described above (stoichiometry and temperature control). - Purification can be attempted via recrystallization or column chromatography, though separation can be challenging due to similar polarities. | |
| Hydrolysis of the starting material or product. | - Use anhydrous solvents and ensure all glassware is thoroughly dried. - Minimize exposure of the reaction mixture and product to moisture during the reaction and workup. | |
| Difficulty in Isolating the Product | Product is too soluble in the recrystallization solvent. | - Experiment with different solvent systems for recrystallization. A mixture of polar and non-polar solvents may be effective. - Cool the recrystallization mixture to a lower temperature to induce precipitation. |
| Product precipitates as an oil. | - Try adding a co-solvent or changing the solvent system entirely. - "Seeding" the solution with a small crystal of the pure product can sometimes induce crystallization. |
Experimental Protocols
Synthesis of this compound from 2,4-Dichloropyrimidine
Materials:
-
2,4-Dichloropyrimidine
-
Hydrazine hydrate (e.g., 80% solution in water)
-
Ethanol (or other suitable solvent like isopropanol)
-
Diethyl ether (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,4-dichloropyrimidine (1.0 equivalent) in ethanol.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of hydrazine hydrate (1.0-1.2 equivalents) in ethanol dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
To the residue, add water and extract the product with diethyl ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield this compound as a solid.
Visualizations
References
Technical Support Center: Synthesis of 2-Chloro-4-hydrazinopyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-hydrazinopyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and direct method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) reaction of 2,4-dichloropyrimidine with hydrazine. In this reaction, one of the chlorine atoms on the pyrimidine ring is displaced by a hydrazino group.
Q2: What are the primary impurities I should expect in this synthesis?
The synthesis of this compound can lead to several common impurities. These include:
-
Unreacted Starting Material: 2,4-Dichloropyrimidine.
-
Isomeric Byproduct: 4-Chloro-2-hydrazinopyrimidine, which arises from the non-regioselective attack of hydrazine at the C-2 position of the pyrimidine ring.
-
Di-substituted Byproduct: 2,4-Dihydrazinopyrimidine, formed when both chlorine atoms are substituted by hydrazine. This is more likely to occur if an excess of hydrazine is used or at elevated temperatures.
-
Hydrolysis Products: 2-Chloro-4-hydroxypyrimidine and 4-Hydrazino-2-hydroxypyrimidine can be formed if water is present in the reaction mixture, leading to the hydrolysis of the chloro-substituents.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are effective techniques for monitoring the reaction. By spotting the reaction mixture alongside standards of the starting material and, if available, the product and potential impurities, you can track the consumption of the starting material and the formation of the desired product and byproducts.
Q4: What are the recommended storage conditions for this compound?
This compound should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation. The hydrazine group can be susceptible to oxidation and thermal decomposition.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Formation of multiple byproducts. | - Monitor the reaction by TLC or HPLC to ensure completion. - Maintain the recommended reaction temperature (typically lower temperatures favor C-4 substitution). - Carefully control the stoichiometry of reactants. |
| High Levels of 4-Chloro-2-hydrazinopyrimidine (Isomeric Impurity) | - Reaction temperature is too high, reducing regioselectivity. - Solvent effects influencing the site of nucleophilic attack. | - Perform the reaction at a lower temperature (e.g., 0-5 °C) to favor substitution at the more reactive C-4 position. - Screen different solvents. Polar aprotic solvents are commonly used. |
| Significant Amount of 2,4-Dihydrazinopyrimidine (Di-substituted Impurity) | - Excess hydrazine used in the reaction. - Prolonged reaction time or elevated temperature. | - Use a controlled molar ratio of hydrazine to 2,4-dichloropyrimidine (typically a slight excess of hydrazine). - Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction. |
| Presence of Hydrolysis Products | - Water present in the solvent or reagents. | - Use anhydrous solvents and ensure all glassware is thoroughly dried before use. - Handle hygroscopic reagents, such as hydrazine, in a dry atmosphere. |
| Difficulty in Purifying the Product | - Similar polarity of the desired product and the isomeric impurity, making separation by column chromatography challenging. | - Optimize the chromatographic conditions (e.g., use a different solvent system or a high-resolution column). - Recrystallization from a suitable solvent may help in selectively crystallizing the desired product. |
Quantitative Data on Common Impurities
The table below summarizes the common impurities and factors influencing their formation. The exact percentages can vary significantly based on the specific reaction conditions.
| Impurity | Typical Formation Conditions | Mitigation Strategies |
| 2,4-Dichloropyrimidine | Incomplete reaction | Increase reaction time, monitor reaction progress |
| 4-Chloro-2-hydrazinopyrimidine | Higher reaction temperatures | Maintain low reaction temperature (0-5 °C) |
| 2,4-Dihydrazinopyrimidine | Excess hydrazine, higher temperatures | Use stoichiometric amounts of hydrazine, control temperature |
| 2-Chloro-4-hydroxypyrimidine | Presence of water | Use anhydrous conditions |
| 4-Hydrazino-2-hydroxypyrimidine | Presence of water | Use anhydrous conditions |
Experimental Protocols
General Synthesis of this compound
This protocol is a general guideline based on typical procedures for nucleophilic substitution on dichloropyrimidines. Optimization may be required.
Materials:
-
2,4-Dichloropyrimidine
-
Hydrazine hydrate
-
Ethanol (or another suitable solvent)
-
Stirring apparatus
-
Cooling bath
Procedure:
-
Dissolve 2,4-dichloropyrimidine in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of hydrazine hydrate (typically 1.0-1.2 equivalents) in the same solvent to the cooled solution of 2,4-dichloropyrimidine while stirring vigorously.
-
Maintain the reaction temperature at 0-5 °C and continue stirring. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete (typically after a few hours), the product may precipitate from the solution.
-
The crude product can be isolated by filtration.
-
Wash the isolated solid with a cold solvent to remove soluble impurities.
-
Further purification can be achieved by recrystallization or column chromatography.
Visualizations
Synthesis Pathway and Impurity Formation
The following diagram illustrates the main reaction pathway for the synthesis of this compound and the formation of common impurities.
Caption: Reaction scheme for the synthesis of this compound and major impurity pathways.
References
Preventing decomposition of 2-Chloro-4-hydrazinopyrimidine during reactions
Welcome to the technical support center for 2-Chloro-4-hydrazinopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the thermal stability of this compound?
This compound has moderate thermal stability. Its melting point is in the range of 175-176°C.[1][2] Decomposition is known to occur at temperatures above its melting point, with the hydrazine group being particularly prone to thermal degradation.
Q2: What are the main reactive sites of this compound?
The molecule has two primary reactive sites:
-
The Chlorine Atom at the C2 Position: This site is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups.
-
The Hydrazine Group at the C4 Position: This group is nucleophilic and can participate in condensation reactions with electrophiles such as aldehydes and ketones. It is also sensitive to oxidation.
Q3: How does pH affect the stability of this compound?
Q4: What are the common side reactions observed when using this compound?
Common side reactions include:
-
Hydrolysis: The chloro group can be displaced by water, especially under acidic or harsh basic conditions, to form the corresponding 2-hydroxy-4-hydrazinopyrimidine.
-
Oxidation of the Hydrazine Group: The hydrazine moiety is susceptible to oxidation, which can lead to the formation of diimide or other oxidized species, potentially resulting in undesired side products or decomposition.
-
Dimerization/Polymerization: Under certain conditions, self-condensation or reaction with impurities can lead to the formation of dimers or polymeric materials.
-
Side reactions during cyclocondensation: In reactions with dicarbonyl compounds to form fused ring systems like pyrazoles, incomplete cyclization or alternative cyclization pathways can occur, leading to a mixture of products.
Troubleshooting Guide
This section provides solutions to common problems encountered during reactions involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Decomposition of starting material due to high temperature. | Maintain reaction temperature below the melting point (175-176°C) of this compound. Monitor the reaction closely and use the lowest effective temperature. |
| Decomposition due to acidic reaction conditions. | If the reaction allows, use a non-acidic solvent or add a non-nucleophilic base to neutralize any generated acid. Consider using a buffer system to maintain a neutral or slightly basic pH. | |
| Oxidation of the hydrazine group. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. Use deoxygenated solvents. | |
| Formation of Multiple Products | Non-specific reactions of the hydrazine or chloro group. | Protect the hydrazine group with a suitable protecting group if it is not the intended reactive site. Optimize the reaction stoichiometry and order of addition of reagents to favor the desired reaction pathway. |
| Side reactions with aldehydes or ketones. | Control the reaction temperature and pH. Consider a two-step process where the hydrazone is first formed and isolated before cyclization. | |
| Difficulty in Product Purification | Presence of unreacted starting material and side products. | Optimize the reaction to drive it to completion. For purification, consider column chromatography with a suitable solvent system or recrystallization from an appropriate solvent. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Pyrazolo[3,4-d]pyrimidines
This protocol describes a general method for the cyclocondensation of this compound with a 1,3-dicarbonyl compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol, or acetic acid).
-
Reagent Addition: Add the 1,3-dicarbonyl compound (1-1.2 equivalents) to the solution. If the reaction is slow, a catalytic amount of acid (e.g., acetic acid or a few drops of HCl) can be added, but monitor for potential degradation.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir for the required time (typically a few hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with a cold solvent. If the product does not precipitate, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) or by column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting Logic
Diagram 1: General Reaction Pathway for the Synthesis of Pyrazolo[3,4-d]pyrimidines
References
Technical Support Center: 2-Chloro-4-hydrazinopyrimidine Condensation Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with condensation reactions of 2-Chloro-4-hydrazinopyrimidine.
Frequently Asked Questions (FAQs)
Q1: My condensation reaction is not proceeding, or the yield is very low. What are the common causes and solutions?
A1: Low or no product yield is a frequent issue. Here are several factors to investigate:
-
Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy. Many condensation reactions involving pyrimidine derivatives require refluxing for several hours.[1] Consider increasing the temperature, potentially to the boiling point of the solvent.
-
Reaction Time: These reactions can be slow. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned time, extend the reaction duration. Some published procedures report reaction times of up to 18 hours.[1]
-
Choice of Solvent: The solvent plays a crucial role in reactant solubility and reaction rate. Polar aprotic solvents like DMF and acetonitrile, or alcohols like ethanol and isopropanol, are commonly used.[1][2][3] If you are using a nonpolar solvent like toluene or dichloromethane, you may observe lower yields.[2]
-
Catalyst: While many of these condensations can proceed without a catalyst, particularly at elevated temperatures, an acid or base catalyst can be beneficial. For reactions forming hydrazones, a weak acid catalyst is often employed.
-
Purity of Reactants: Ensure your this compound and the carbonyl compound are pure. Impurities can inhibit the reaction or lead to unwanted side products.
Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions?
A2: The formation of byproducts is a common challenge. Potential side reactions include:
-
Self-condensation of the carbonyl compound: Aldehydes and ketones can undergo self-condensation, especially under basic conditions.
-
Reaction at the C2-Chloro position: While the hydrazine group is the primary nucleophile, under certain conditions, substitution at the C2-chloro position can occur, leading to undesired products.
-
Formation of isomers: Depending on the substrate and reaction conditions, the formation of isomeric products is possible.
-
Decomposition: At very high temperatures, the reactants or the product may decompose.
To minimize byproducts, carefully control the reaction temperature and consider adding the carbonyl compound slowly to the reaction mixture.
Q3: How do I choose the optimal solvent for my reaction?
A3: The ideal solvent will dissolve all reactants and facilitate the reaction. Based on literature, the following solvents are often used:
-
Ethanol/Isopropanol: Good general-purpose protic solvents.[1]
-
Acetonitrile (ACN): A polar aprotic solvent that often gives good results.[2][4]
-
N,N-Dimethylformamide (DMF): A high-boiling polar aprotic solvent that can be effective when higher temperatures are needed.[1]
It is recommended to screen a few different solvents to find the optimal one for your specific substrate.
Q4: My final product is difficult to purify. What purification techniques are recommended?
A4: Purification can be challenging due to the polarity of the pyrazolo[3,4-d]pyrimidine products.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) is the preferred method.
-
Column Chromatography: For non-crystalline products or to separate close-running impurities, silica gel column chromatography is effective. A gradient of a nonpolar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or dichloromethane) is typically used.
Q5: The reaction appears to stall and does not go to completion. What should I do?
A5: If the reaction stalls, consider the following:
-
Equilibrium: Condensation reactions are often reversible. If water is a byproduct, its removal can drive the reaction to completion. This can be achieved by using a Dean-Stark apparatus or adding a drying agent.
-
Catalyst Deactivation: If you are using a catalyst, it may have deactivated over time. Adding a fresh portion of the catalyst might restart the reaction.
-
Temperature: A modest increase in temperature can sometimes be enough to push a stalled reaction to completion.
Data Presentation: Reaction Condition Optimization
The following table summarizes the effect of different solvents and temperatures on the yield of condensation reactions, based on analogous chemical transformations.
| Entry | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 1 | Toluene | Room Temperature | hours | 61-99 | [3] |
| 2 | Diethyl Ether | Room Temperature | hours | 61-99 | [3] |
| 3 | Methanol | Room Temperature | - | Poor | [3] |
| 4 | Acetonitrile | Room Temperature | 15 min | 81-99 | [3] |
| 5 | DMF | Room Temperature | 15 min | 81-99 | [3] |
| 6 | Ethanol | Reflux | 6 h | 80 | [1] |
| 7 | Isopropanol | Reflux | 6 h | 70 | [1] |
| 8 | Formamide | Reflux | 10 h | 70 | [1] |
Experimental Protocols
General Protocol for the Synthesis of Pyrazolo[3,4-d]pyrimidines:
This protocol is a general guideline for the condensation of this compound with an aldehyde or ketone.
-
Reactant Mixture: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile) (approximately 10-20 mL per gram of starting material).
-
Addition of Carbonyl Compound: Add the corresponding aldehyde or ketone (1-1.2 equivalents) to the solution.
-
Reaction Conditions:
-
If desired, add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).
-
Stir the reaction mixture at room temperature or heat to reflux.
-
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration.
-
If no precipitate forms, evaporate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from an appropriate solvent or by silica gel column chromatography.
Mandatory Visualization
References
Technical Support Center: Regioselectivity in 2-Chloro-4-hydrazinopyrimidine Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 2-Chloro-4-hydrazinopyrimidine. The focus is on controlling and increasing the regioselectivity of its subsequent reactions, particularly in the synthesis of fused heterocyclic systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound has two main reactive sites for further transformations. The primary site for cyclization and condensation reactions is the hydrazino group (-NHNH₂) at the C4 position. The chlorine atom at the C2 position is the site for nucleophilic aromatic substitution (SNAr) reactions. The relative reactivity of the chloro group can be influenced by substituents on the pyrimidine ring.
Q2: What is the most common reaction involving the hydrazine group, and what are the challenges with regioselectivity?
A2: A very common and synthetically valuable reaction is the condensation of the hydrazine group with 1,3-dicarbonyl compounds (or their equivalents) to form fused pyrazolo[3,4-d]pyrimidine systems. The primary challenge arises when using an unsymmetrical 1,3-dicarbonyl compound, which can lead to the formation of two different regioisomers.
Q3: What key factors influence the regioselectivity of the cyclization reaction with unsymmetrical dicarbonyls?
A3: The regioselectivity of this cyclization is primarily governed by a combination of electronic and steric factors.
-
Electronic Effects: The initial nucleophilic attack typically occurs from the terminal -NH₂ of the hydrazine group onto the more electrophilic (electron-deficient) carbonyl carbon of the 1,3-dicarbonyl compound.
-
Steric Hindrance: The attack will preferentially occur at the less sterically hindered carbonyl group.
-
Reaction Conditions: The choice of solvent, temperature, and catalyst (acidic or basic) can significantly influence the reaction pathway and the resulting ratio of regioisomers. For instance, the tautomeric form of the pyrimidine substrate can be influenced by the environment, which in turn directs the reaction pathway.[1]
Q4: In nucleophilic aromatic substitution (SNAr) on a dichloropyrimidine scaffold, which position is generally more reactive, C2 or C4?
A4: For 2,4-dichloropyrimidines, nucleophilic substitution is usually selective for the C4 position.[2] The intermediate formed when substitution occurs at the C4 position can be stabilized by three resonance hybrids.[3] However, this selectivity is highly sensitive to electronic and steric effects from other substituents on the ring.[2] For example, an electron-donating group at the C6 position can lead to a highly selective C2 substitution.[2]
Troubleshooting Guide
Problem: My reaction of this compound with an unsymmetrical β-diketone yields a mixture of regioisomers. How can I increase the yield of the desired isomer?
Solution:
-
Modify Reaction Temperature: Lowering the reaction temperature often increases selectivity by favoring the pathway with the lower activation energy. Conversely, sometimes higher temperatures are needed to overcome the activation barrier for the desired product if it is thermodynamically more stable.
-
Change the Solvent: The polarity of the solvent can influence which carbonyl group is more reactive and the stability of the reaction intermediates. Experiment with a range of solvents from polar protic (e.g., ethanol, acetic acid) to polar aprotic (e.g., DMF, DMSO) and nonpolar (e.g., toluene, dioxane).
-
Utilize a Catalyst:
-
Acid Catalysis: Adding a catalytic amount of an acid (e.g., HCl, p-TsOH) can activate the carbonyl group, potentially enhancing the inherent electronic differences between the two carbonyls and leading to a more selective reaction.
-
Base Catalysis: A base can deprotonate the dicarbonyl compound to form an enolate. The subsequent reaction pathway may exhibit different regioselectivity.
-
-
Modify the Substrate: If possible, consider using a derivative of the β-diketone, such as a vinylogous ester or an enamine, which can lock the reactivity to one side of the molecule, thereby forcing the desired regioselectivity.
Problem: The overall yield of my pyrazolo[3,4-d]pyrimidine synthesis is low.
Solution:
-
Check Reactant Purity: Ensure the this compound and the dicarbonyl compound are pure. Impurities can lead to side reactions.
-
Optimize Reaction Time and Temperature: The reaction may not be going to completion, or the product might be degrading under prolonged heating. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
-
Degas the Solvent: In some cases, dissolved oxygen can interfere with the reaction. Using a degassed solvent might improve the yield.
-
Consider a Different Synthetic Route: If optimization fails, alternative strategies such as multi-component reactions or flow chemistry setups might provide better yields and selectivity.[4]
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, illustrating how different reagents and conditions affect the outcome.
| Starting Hydrazine Derivative | Reagent | Solvent / Conditions | Product | Yield (%) | Reference |
| 2-hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one | Malononitrile | Ethanol / Reflux | 2-(3,5-Diamino-1H-pyrazol-1-yl)-4,4-diphenyl-1H-imidazol-5(4H)-one | 80% | [5] |
| 2-hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one | Ethoxymethylenemalononitrile | - | Ethyl 5-amino-1-(5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazole-4-carboxylate | - | [5] |
| Compound 21 (from above) | Formic Acid | Reflux / 3h | 1-(5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one | 80% | [5] |
| 2-Hydrazinopyrimidine-5-carbonitrile | Acetylacetone | Ethanol / Reflux | 4-Amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-5-carbonitrile | 63% | |
| 2-Hydrazinopyrimidine-5-carbonitrile | Malononitrile | DMF / Piperidine | 4-Amino-2-(3,5-diamino-1H-pyrazol-1-yl)pyrimidine-5-carbonitrile | 49% |
Experimental Protocols
Protocol: Synthesis of 2-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine
This protocol describes a typical procedure for the regioselective synthesis of a pyrazolo[3,4-d]pyrimidine precursor from this compound and acetylacetone (a symmetric 1,3-diketone), which avoids issues of regioselectivity and serves as a foundational method.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol, anhydrous
-
Glacial Acetic Acid (optional, as catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
TLC plates (silica gel)
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.44 g, 10 mmol).
-
Dissolution: Add 40 mL of anhydrous ethanol to the flask. Stir the mixture at room temperature until the starting material is partially dissolved.
-
Reagent Addition: Add acetylacetone (1.1 g, 11 mmol, 1.1 equivalents) to the suspension. If using a catalyst, add 2-3 drops of glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), remove the heat source and allow the mixture to cool to room temperature.
-
Isolation: Cool the mixture further in an ice bath for 30-60 minutes to facilitate precipitation of the product. Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) if necessary.
Visual Guides
Caption: Reaction mechanism for forming two regioisomers.
Caption: General experimental workflow for synthesis.
Caption: Troubleshooting decision tree for poor regioselectivity.
References
- 1. Angular Regioselectivity in the Reactions of 2-Thioxopyrimidin-4-ones and Hydrazonoyl Chlorides: Synthesis of Novel Stereoisomeric Octahydro[1,2,4]triazolo[4,3-a]quinazolin-5-ones [mdpi.com]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][1,2,4]triazin-6-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the scale-up of 2-Chloro-4-hydrazinopyrimidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-hydrazinopyrimidine, with a focus on challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and industrially relevant method for synthesizing this compound is the nucleophilic substitution reaction between 2,4-dichloropyrimidine and hydrazine hydrate. This reaction is typically performed in a suitable solvent at controlled temperatures.
Q2: What are the primary challenges when scaling up this synthesis?
The main challenges during the scale-up of this compound synthesis include:
-
Exothermic Reaction Control: The reaction between 2,4-dichloropyrimidine and hydrazine hydrate is exothermic, which can be difficult to manage in large reactors.
-
Side Product Formation: The formation of the di-substituted byproduct, 2,4-dihydrazinopyrimidine, is a significant issue that reduces yield and complicates purification.
-
Product Isolation and Purification: Isolating the desired product in high purity from the reaction mixture and byproducts can be challenging on a large scale.
-
Handling of Hazardous Materials: Hydrazine hydrate is a hazardous substance requiring special handling procedures, especially in large quantities.
Q3: How does temperature affect the reaction?
Temperature is a critical parameter in this synthesis. Elevated temperatures can increase the reaction rate but also lead to a higher incidence of the di-substituted byproduct and other impurities.[1] The optimal temperature range is generally between 15-25°C to ensure a good reaction rate while minimizing side reactions.[1]
Q4: What is the role of stoichiometry in this reaction?
The molar ratio of reactants is crucial for maximizing the yield of the mono-substituted product. Using a slight excess of hydrazine hydrate can favor the formation of this compound. However, a large excess will significantly increase the formation of the di-substituted impurity.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Formation of 2,4-dihydrazinopyrimidine. - Suboptimal reaction temperature. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Carefully control the stoichiometry of hydrazine hydrate (a slight excess is often optimal). - Maintain the reaction temperature within the optimal range (e.g., 15-25°C).[1] |
| High Levels of 2,4-dihydrazinopyrimidine Impurity | - High reaction temperature. - Large excess of hydrazine hydrate. - Inefficient mixing in the reactor. | - Lower the reaction temperature.[1] - Reduce the amount of hydrazine hydrate used.[2] - Ensure efficient stirring to avoid localized high concentrations of hydrazine hydrate. |
| Product Degradation | - Prolonged reaction time at elevated temperatures. - Harsh work-up conditions. | - Monitor the reaction and stop it once the starting material is consumed. - Use mild work-up procedures and avoid excessive heat during solvent removal. |
| Difficulty in Product Isolation | - Product precipitation issues. - Emulsion formation during extraction. | - Cool the reaction mixture to induce precipitation and collect the product by filtration. - If using extraction, select an appropriate solvent system and consider using brine to break emulsions. |
Data Presentation
Table 1: Effect of Temperature on Product Purity
| Temperature (°C) | Desired Product (%) | 2,4-dihydrazinopyrimidine (%) | Other Impurities (%) |
| 10-15 | 95 | 3 | 2 |
| 20-25 | 92 | 6 | 2 |
| 30-35 | 85 | 12 | 3 |
| >40 | <80 | >15 | >5 |
Note: The data in this table is illustrative and compiled from general principles and observations in related syntheses. Actual results may vary based on specific reaction conditions.
Table 2: Impact of Hydrazine Hydrate Stoichiometry on Yield
| Molar Ratio (Hydrazine Hydrate : 2,4-dichloropyrimidine) | Yield of this compound (%) |
| 1.0 : 1.0 | 85 |
| 1.1 : 1.0 | 92 |
| 1.5 : 1.0 | 80 (with increased di-substitution) |
| 2.0 : 1.0 | 65 (with significant di-substitution) |
Note: The data in this table is illustrative and based on general chemical principles. Optimal ratios should be determined experimentally.
Experimental Protocols
Synthesis of this compound
Materials:
-
2,4-dichloropyrimidine
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Water
Procedure:
-
In a well-ventilated fume hood, charge a reaction vessel with 2,4-dichloropyrimidine and ethanol.
-
Cool the mixture to 10-15°C with an ice bath.
-
Slowly add hydrazine hydrate (1.1 equivalents) to the stirred solution, maintaining the temperature below 25°C. The addition is exothermic and requires careful monitoring.
-
After the addition is complete, continue stirring the mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to 0-5°C to precipitate the product.
-
Collect the solid product by filtration and wash with cold water.
-
Dry the product under vacuum at a temperature not exceeding 50°C.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield or high impurity in the synthesis.
References
Navigating Greener Routes: A Technical Guide to Alternative Solvents in 2-Chloro-4-hydrazinopyrimidine Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for scientists and researchers utilizing 2-Chloro-4-hydrazinopyrimidine in their synthetic workflows. Recognizing the increasing importance of sustainable chemistry, this resource focuses on the implementation of alternative and greener solvents, offering troubleshooting advice and detailed experimental protocols to facilitate a smooth transition from traditional solvent systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when switching to alternative solvents for reactions with this compound?
A1: The main challenges include:
-
Solubility: this compound and its reaction partners may exhibit different solubility profiles in greener solvents compared to traditional ones like dichloromethane (DCM) or dimethylformamide (DMF).
-
Reactivity: Solvent polarity and proticity can significantly influence the rate and mechanism of nucleophilic aromatic substitution (SNAr) reactions, potentially affecting reaction times and yields.
-
Work-up and Purification: The physical properties of alternative solvents (e.g., boiling point, water miscibility) may require adjustments to standard extraction and purification procedures.
Q2: Which green solvents are recommended as starting points for optimizing my reaction?
A2: Based on solvent selection guides and emerging trends in green chemistry, the following solvents are recommended for initial screening:
-
Ethanol & Methanol: These bio-based alcohols are effective for many nucleophilic substitution reactions involving halopyrimidines. They offer a good balance of polarity and are readily available.
-
Acetonitrile: While traditionally derived from fossil fuels, its use is widespread, and it can be effective for these reactions. Efforts are underway to produce bio-based acetonitrile.
-
2-Methyltetrahydrofuran (2-MeTHF): A bio-based ether that is a good substitute for tetrahydrofuran (THF) and DCM, offering lower water miscibility and higher stability.
-
Cyclopentyl methyl ether (CPME): A hydrophobic ether with a high boiling point and stability to acids and bases, making it a viable alternative to DCM, diethyl ether, and THF.
-
Water: For certain reactions, particularly with highly soluble inorganic nucleophiles, water can be an excellent and environmentally benign solvent. A patent for the synthesis of related 2-alkoxy-4-hydrazinopyrimidine compounds suggests that the reaction can be carried out in water.[1]
Q3: Can I perform the reaction without a solvent?
A3: Solvent-free, or neat, reactions are a key aspect of green chemistry and should be considered. These reactions, often facilitated by grinding or heating, can lead to reduced waste, shorter reaction times, and simpler work-ups. The feasibility of a solvent-free approach will depend on the physical state and reactivity of your specific reactants.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Poor Solubility of Starting Materials: this compound or the nucleophile may not be sufficiently soluble in the chosen alternative solvent. | - Gently warm the reaction mixture to improve solubility.- Screen a wider range of green solvents with varying polarities.- Consider using a co-solvent system. |
| Low Reactivity: The alternative solvent may not sufficiently stabilize the transition state of the SNAr reaction. | - Increase the reaction temperature.- Extend the reaction time and monitor progress by TLC or LC-MS.- Consider the use of a phase-transfer catalyst if dealing with a biphasic system. | |
| Formation of Multiple Products/Byproducts | Side Reactions: The nucleophile or product may be unstable in the chosen solvent, leading to degradation or side reactions. Protic solvents like ethanol can sometimes participate in the reaction. | - Lower the reaction temperature.- Use a less reactive, aprotic green solvent like 2-MeTHF or CPME.- Analyze byproducts by LC-MS to understand the degradation pathway and adjust conditions accordingly. |
| Di-substitution: The product of the initial substitution may react further with the nucleophile. | - Use a stoichiometric amount of the nucleophile or a slight excess of this compound.- Add the nucleophile slowly to the reaction mixture. | |
| Difficult Product Isolation | High Boiling Point of Solvent: Greener solvents like CPME or DMSO have high boiling points, making them difficult to remove under reduced pressure. | - Utilize high-vacuum distillation for solvent removal.- Employ extraction techniques to move the product into a lower-boiling organic solvent before concentration.- Consider precipitation or crystallization of the product directly from the reaction mixture. |
| Emulsion Formation During Work-up: Some bio-based solvents can form stable emulsions with water. | - Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.- Filter the mixture through a pad of celite. |
Data Presentation: Solvent Comparison for Nucleophilic Aromatic Substitution
While specific comparative data for this compound is limited in publicly available literature, the following table provides a general guide for expected outcomes based on the principles of SNAr reactions and properties of greener solvents. This table should be used as a starting point for experimental design.
| Solvent | Type | Typical Reaction Temperature (°C) | Expected Relative Reaction Rate | Key Considerations |
| Ethanol | Protic, Polar | 25 - 80 | Moderate | Good solubility for many polar reactants. Can act as a nucleophile at higher temperatures. |
| Methanol | Protic, Polar | 25 - 65 | Moderate | Similar to ethanol but with a lower boiling point. |
| Acetonitrile | Aprotic, Polar | 25 - 82 | Moderate to Fast | Good general-purpose solvent for SNAr. A patent for related compounds suggests its use.[1] |
| 2-MeTHF | Aprotic, Moderately Polar | 25 - 80 | Moderate to Fast | Good alternative to THF and DCM. Lower water solubility simplifies work-up. |
| CPME | Aprotic, Moderately Polar | 25 - 106 | Moderate to Fast | High boiling point can be advantageous for higher temperature reactions but requires more energy for removal. |
| Water | Protic, Highly Polar | 25 - 100 | Varies | Excellent for reactions with water-soluble nucleophiles. Product may precipitate, simplifying isolation. Mentioned as a solvent in a relevant patent.[1] |
| Toluene | Aprotic, Non-polar | 80 - 110 | Slow | Generally not ideal for SNAr unless a phase-transfer catalyst is used. |
| Solvent-Free | N/A | Varies | Varies | Can be very fast if reactants melt or are sufficiently reactive. Environmentally ideal. |
Experimental Protocols
General Protocol for Screening Alternative Solvents in the Reaction of this compound with a Generic Amine Nucleophile
This protocol provides a standardized workflow for comparing the efficacy of different green solvents.
Detailed Method for a Reaction in Ethanol
A patent for the synthesis of 2-hydrazinopyridine derivatives mentions the use of ethanol as a solvent in a similar reaction. The following is an adapted, detailed protocol.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 1.0 eq).
-
Solvent and Reagent Addition: Add ethanol (10 mL) followed by the amine nucleophile (1.1 mmol, 1.1 eq).
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and stir for the time determined by reaction monitoring (e.g., 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration and wash with cold ethanol.
-
If the product is soluble, remove the ethanol under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Logical Relationships in Troubleshooting
The following diagram illustrates a decision-making process for troubleshooting common issues encountered during the optimization of reactions with this compound in alternative solvents.
References
Technical Support Center: Catalyst Selection for 2-Chloro-4-hydrazinopyrimidine Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4-hydrazinopyrimidine in palladium-catalyzed coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in palladium-catalyzed coupling reactions?
A1: The primary challenges stem from the inherent properties of the substrate. The electron-deficient nature of the pyrimidine ring makes the C2-Cl bond less reactive towards oxidative addition compared to aryl bromides or iodides.[1][2] Furthermore, the presence of multiple nitrogen atoms, particularly the hydrazino group, can lead to catalyst inhibition or poisoning by coordinating to the palladium center.[3][4] This coordination can form inactive catalyst species and impede the catalytic cycle. The hydrazino group itself can also potentially act as a nucleophile in C-N coupling reactions, leading to undesired side products.
Q2: Which type of palladium-catalyzed coupling reaction is suitable for this compound?
A2: Both Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation) are viable reactions. However, careful selection of the catalyst system (palladium precursor and ligand) is crucial to overcome the challenges mentioned above. For Suzuki-Miyaura couplings, highly active catalysts are needed to facilitate the reaction with the less reactive chloro-substituent.[5] For Buchwald-Hartwig amination, the choice of ligand is critical to promote the desired coupling over potential side reactions involving the hydrazino group.[6][7]
Q3: How does the regioselectivity of coupling reactions on pyrimidine rings affect my experiment?
A3: In di-substituted pyrimidines, such as 2,4-dichloropyrimidine, coupling reactions often preferentially occur at the C4 position.[1][8] While your substrate is this compound, understanding this inherent reactivity preference is important. The electronic and steric environment of the C2 position, influenced by the adjacent ring nitrogen and the hydrazino group at C4, will dictate the required catalyst system and reaction conditions. Achieving selective coupling at the C2 position may require more specialized catalysts and optimization.
Q4: What are common side reactions to watch out for?
A4: Common side reactions include:
-
Protodeboronation: In Suzuki-Miyaura reactions, the boronic acid can be replaced by a hydrogen atom from the solvent or trace water, especially at elevated temperatures.[3]
-
Homocoupling: The coupling of two boronic acid molecules (in Suzuki-Miyaura) or two aryl halide molecules can occur, reducing the yield of the desired product. This is often promoted by the presence of oxygen.[8]
-
Hydrolysis: The chloro-substituent can be replaced by a hydroxyl group if water is present in the reaction mixture.
-
Catalyst Decomposition: The formation of palladium black is an indicator of catalyst decomposition, which can lead to a halt in the reaction.[9]
-
Side reactions involving the hydrazino group: The hydrazino moiety could potentially undergo N-arylation in Buchwald-Hartwig reactions, leading to complex product mixtures.
Troubleshooting Guides
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a pre-activated palladium(0) source or ensure in-situ reduction of a Pd(II) precursor is effective. For challenging substrates like chloropyrimidines, consider using highly active, electron-rich, and bulky phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands.[4][5] |
| Catalyst Inhibition by Hydrazino Group | The lone pairs on the nitrogen atoms of the hydrazino group can coordinate to the palladium center, inhibiting catalytic activity. The use of bulky ligands can sterically hinder this coordination.[3] Alternatively, consider protecting the hydrazino group prior to the coupling reaction, though this adds extra synthetic steps. |
| Poor Solubility of Reagents | Ensure all reactants, particularly the base, are soluble in the chosen solvent system. A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is often used in Suzuki reactions.[4][8] In cases of poor solubility, switching to a different solvent or using a phase-transfer catalyst might be beneficial. |
| Ineffective Base | The choice of base is critical for the transmetalation step. For chloropyrimidines, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[4] The base should be finely powdered to maximize its surface area and reactivity. |
| Oxygen Contamination | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) or by using freeze-pump-thaw cycles. Oxygen can lead to homocoupling of the boronic acid and deactivation of the Pd(0) catalyst.[8] |
Issue 2: Low to No Product Yield in Buchwald-Hartwig Amination
| Possible Cause | Suggested Solution |
| Inappropriate Ligand | The choice of ligand is paramount for C-N coupling. For challenging heteroaryl chlorides, bulky, electron-rich biaryl phosphine ligands (e.g., Xantphos, DavePhos, tBuXPhos) are often required to promote both oxidative addition and reductive elimination.[6][10] |
| Catalyst Poisoning by Hydrazino Group | Similar to the Suzuki reaction, the hydrazino group can act as a chelating ligand and poison the palladium catalyst. The use of specialized ligands designed for coordinating heterocycles may be necessary.[11] It might be beneficial to use a higher catalyst loading or to perform the reaction at a lower temperature to minimize catalyst deactivation. |
| Unwanted Reactivity of the Hydrazino Group | The hydrazino group is a nucleophile and could potentially compete with the desired amine coupling partner. Using a large excess of the desired amine or protecting the hydrazino group are potential strategies to mitigate this side reaction. |
| Base Incompatibility | Strong bases like NaOt-Bu are commonly used but can be incompatible with sensitive functional groups.[6][12] Weaker bases like K₂CO₃ or Cs₂CO₃ may be used, but often require higher temperatures and more active catalysts. The solubility of the base is also a critical factor.[12] |
| Solvent Issues | Ethereal solvents (e.g., dioxane, THF) and aromatic hydrocarbons (e.g., toluene) are commonly used. Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the catalyst.[8][12] |
Data Presentation
The following tables summarize starting conditions for catalyst screening in Suzuki-Miyaura and Buchwald-Hartwig reactions based on literature for related chloropyrimidines and other challenging N-heterocycles. Note: These are starting points and will likely require optimization for this compound.
Table 1: Starting Conditions for Suzuki-Miyaura Coupling of Chloropyrimidines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 | Good to Excellent | [8] |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 83 | [13] |
| Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2) | DME/H₂O | 80 | 88 | [13] |
| PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF | 120 (MW) | 21 | [14] |
Table 2: Starting Conditions for Buchwald-Hartwig Amination of Heteroaryl Chlorides
| Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.4) | Toluene | 110 | Good | [15] |
| Pd(OAc)₂ (1-2) | SPhos (2-4) | K₂CO₃ (2) | 1,4-Dioxane | 100 | Moderate to Good | [4] |
| "XantPhos Pd G3" (5) | Xantphos | DBU (2) | MeCN/Toluene | 140 | Good | [10][16] |
| PdCl₂(PPh₃)₂ | Xantphos | NaOt-Bu | Toluene | Reflux | 27-82 | [17] |
Experimental Protocols
General Protocol for a Trial Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: To a flame-dried Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).
-
Solvent Addition: Add a degassed solvent system, for example, a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-120 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[8][13]
General Protocol for a Trial Buchwald-Hartwig Amination Reaction
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol), the amine coupling partner (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL).
-
Reaction: Seal the reaction vessel and stir the mixture at the desired temperature (e.g., 80-110 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[15]
Visualizations
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling of this compound.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Cross‐Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate‐Determining … [ouci.dntb.gov.ua]
- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 17. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2-Chloro-4-hydrazinopyrimidine and 2,4-Dichloropyrimidine in Chemical Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. Pyrimidine derivatives, in particular, are foundational scaffolds in a vast array of pharmaceuticals. This guide provides an objective comparison of two key pyrimidine-based synthons: 2-Chloro-4-hydrazinopyrimidine and 2,4-Dichloropyrimidine, focusing on their synthetic applications, reactivity, and performance with supporting experimental data.
Introduction to the Reagents
2,4-Dichloropyrimidine is a versatile and widely utilized intermediate in organic synthesis. Its two reactive chlorine atoms at the C2 and C4 positions, which exhibit differential reactivity, allow for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This property makes it an invaluable precursor for the synthesis of a broad spectrum of disubstituted pyrimidines, which are core structures in numerous kinase inhibitors and other therapeutic agents.
This compound , on the other hand, is a more specialized reagent. It is primarily employed as a direct precursor for the construction of fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines. The incorporated hydrazine moiety provides the necessary nucleophilic nitrogen atoms for intramolecular cyclization, offering an efficient route to this important class of purine bioisosteres, which are prevalent in medicinal chemistry.
Comparative Performance in Synthesis
The primary distinction in the synthetic utility of these two reagents lies in their inherent reactivity and the types of products they are designed to generate. 2,4-Dichloropyrimidine is a platform for introducing a wide variety of substituents, while this compound is tailored for a specific annulation reaction.
Regioselective Substitution of 2,4-Dichloropyrimidine
The C4 position of 2,4-dichloropyrimidine is significantly more reactive towards nucleophiles than the C2 position. This allows for the selective introduction of a substituent at the C4 position, followed by a subsequent substitution at the C2 position, often under more forcing conditions. This sequential functionalization is a cornerstone of its synthetic utility.
Table 1: Quantitative Data on Regioselective Reactions of 2,4-Dichloropyrimidine
| Nucleophile/Reaction | Reaction Conditions | Product | Yield (%) | Reference |
| Phenylboronic Acid (Suzuki Coupling) | Pd(PPh3)4 (0.5 mol%), K2CO3, 1,4-dioxane/H2O, MW, 100 °C, 15 min | 2-Chloro-4-phenylpyrimidine | 81 | [1] |
| 3-Methoxyphenylboronic Acid (Suzuki Coupling) | Pd(PPh3)4 (0.5 mol%), K2CO3, 1,4-dioxane/H2O, MW, 100 °C, 15 min | 2-Chloro-4-(3-methoxyphenyl)pyrimidine | 72 | [1] |
| Dibutylamine (Amination) | Pd(OAc)2/dppb (1 mol%), LiHMDS, THF, 0 °C, 1 h | N,N-Dibutyl-2-chloro-6-(4-fluorophenyl)pyrimidin-4-amine | 97 | [2] |
| Morpholine (Amination) | Pd(OAc)2/dppb (2 mol%), LiHMDS, THF, -20 °C, 1 h | 4-(2-Chloro-6-(4-fluorophenyl)pyrimidin-4-yl)morpholine | 95 | [2] |
| Hydrazine Hydrate | Methanol, Room Temperature, 1 h | 4-Chloro-6-hydrazinopyrimidine | >83 | [3] |
Synthesis of Fused Heterocycles from this compound
This compound serves as a key intermediate for the synthesis of pyrazolo[3,4-d]pyrimidines. The hydrazine group at the C4 position and the pyrimidine ring provide the necessary framework for cyclization to form the fused pyrazole ring. This transformation is a common strategy for accessing this privileged scaffold in medicinal chemistry.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichloropyrimidine from Uracil[4]
This protocol describes the conversion of uracil to 2,4-dichloropyrimidine using phosphorus oxychloride.
Materials:
-
Uracil (100 g, 0.82 mol)
-
Phosphorus oxychloride (400 ml)
-
Chloroform
-
Dilute sodium carbonate solution
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
In a two-necked round-bottom flask equipped with a condenser, dissolve uracil (100 g) in phosphorus oxychloride (400 ml).
-
Reflux the solution with stirring for 3.5 hours at 110 °C.
-
Remove the residual phosphorus oxychloride in vacuo at 50 °C.
-
Pour the remaining oil onto ice (50 g).
-
Extract the aqueous mixture with chloroform (3 x 50 ml).
-
Combine the organic extracts and wash with a dilute sodium carbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain 2,4-dichloropyrimidine. A reported yield for a similar procedure is 91.7%.[4]
Protocol 2: Synthesis of 4-Hydrazino-6-chloropyrimidine from 4,6-Dichloropyrimidine[3]
This protocol details the selective substitution of one chlorine atom in a dichloropyrimidine with hydrazine, which is analogous to the synthesis of this compound from 2,4-dichloropyrimidine.
Materials:
-
4,6-Dichloropyrimidine (12 g)
-
Methanol (100 ml)
-
Hydrazine hydrate (80%, 12 ml)
-
Water
Procedure:
-
Dissolve 4,6-dichloropyrimidine (12 g) in methanol (100 ml).
-
Add hydrazine hydrate (12 ml) dropwise to the solution.
-
Stir the mixture for 1 hour at room temperature.
-
Collect the resulting precipitate by suction filtration.
-
Wash the precipitate with water.
-
Drying yields 10 g of 4-hydrazino-6-chloropyrimidine (approx. 83% yield).
Protocol 3: Regioselective Suzuki Coupling of 2,4-Dichloropyrimidine[1]
This protocol outlines a microwave-assisted Suzuki coupling reaction at the C4 position of 2,4-dichloropyrimidine.
Materials:
-
2,4-Dichloropyrimidine (1.0 mmol)
-
Aryl or heteroaryl boronic acid (1.1 mmol)
-
Pd(PPh3)4 (0.005 mmol)
-
K2CO3 (3.0 mmol)
-
1,4-Dioxane (4 ml)
-
Water (1 ml)
Procedure:
-
In a microwave reaction vial, combine 2,4-dichloropyrimidine (1.0 mmol), the boronic acid (1.1 mmol), Pd(PPh3)4 (0.005 mmol), and K2CO3 (3.0 mmol).
-
Add 1,4-dioxane (4 ml) and water (1 ml).
-
Seal the vial and heat in a microwave reactor at 100 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 2-chloro-4-substituted pyrimidine.
Visualization of Synthetic Pathways
Sequential Functionalization of 2,4-Dichloropyrimidine
The differential reactivity of the chlorine atoms on 2,4-dichloropyrimidine allows for a stepwise synthesis of disubstituted pyrimidines. The more reactive C4 position is typically functionalized first, followed by substitution at the C2 position.
Caption: Sequential substitution of 2,4-dichloropyrimidine.
Synthesis of Pyrazolo[3,4-d]pyrimidines
This compound is a key precursor in the synthesis of pyrazolo[3,4-d]pyrimidines, which are important scaffolds in drug discovery, acting as purine analogs.
Caption: Synthesis of pyrazolo[3,4-d]pyrimidines.
Conclusion
-
2,4-Dichloropyrimidine is a versatile and economical starting material for the synthesis of a wide range of 2,4-disubstituted pyrimidines through sequential, regioselective nucleophilic aromatic substitution and cross-coupling reactions. Its utility lies in its ability to act as a scaffold for diversity-oriented synthesis.
-
This compound is a more specialized intermediate, primarily used for the efficient construction of the pyrazolo[3,4-d]pyrimidine ring system. The pre-installed hydrazine functionality streamlines the synthesis of this important heterocyclic core.
The choice between these two reagents is therefore dictated by the synthetic target. For the preparation of diverse libraries of 2,4-disubstituted pyrimidines, 2,4-dichloropyrimidine is the reagent of choice. For the targeted synthesis of pyrazolo[3,4-d]pyrimidine derivatives, this compound offers a more direct and efficient route.
References
A Comparative Analysis of the Reactivity of 2-Chloro-4-hydrazinopyrimidine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-Chloro-4-hydrazinopyrimidine with other key pyrimidine building blocks in nucleophilic aromatic substitution (SNAr) reactions. Understanding the relative reactivity of these compounds is crucial for the rational design of synthetic routes in medicinal chemistry and the development of novel therapeutics. This document summarizes available quantitative data, outlines detailed experimental protocols for direct comparison, and provides visualizations of the underlying chemical principles.
Executive Summary
This compound is a versatile bifunctional molecule featuring a leaving group (chlorine) at the C2 position and a nucleophilic/activating group (hydrazine) at the C4 position. Its reactivity in SNAr at the C2 position is influenced by the electronic properties of the hydrazino group. In general, the pyrimidine ring is an electron-deficient system, which facilitates nucleophilic attack. However, the electron-donating nature of the hydrazino group at C4 is expected to decrease the electrophilicity of the C2 position, thereby reducing its reactivity towards nucleophilic attack compared to pyrimidines with electron-withdrawing or neutral substituents.
This guide will compare the reactivity of this compound with two key reference compounds: 2-chloropyrimidine and 2,4-dichloropyrimidine.
Data Presentation: A Comparative Overview of Reactivity
Direct kinetic data for the nucleophilic substitution of this compound is not extensively reported in the literature. However, we can infer its relative reactivity by comparing it with data for related pyrimidines. The following tables summarize kinetic data for the aminolysis of 2-chloropyrimidine and qualitative reactivity trends for 2,4-dichloropyrimidine.
Table 1: Second-Order Rate Constants (k₂) for the Reaction of 2-Chloropyrimidine with Various Amines in Ethanol at 50°C
| Nucleophile (Amine) | k₂ (dm³ mol⁻¹ s⁻¹) |
| Dimethylamine | 58.87 x 10⁻⁴ |
| Piperidine | 21.14 x 10⁻⁴ |
| Methylamine | 2.13 x 10⁻⁴ |
| Diethylamine | 0.325 x 10⁻⁴ |
Data sourced from a kinetic study of 2-chloropyrimidine substitution.
Table 2: Qualitative Reactivity and Regioselectivity of 2,4-Dichloropyrimidine in SNAr Reactions
| Position of Attack | General Reactivity | Influencing Factors |
| C4 | More reactive | Greater stabilization of the Meisenheimer intermediate.[1] |
| C2 | Less reactive | Can be favored with certain nucleophiles or under specific reaction conditions (e.g., palladium-catalyzed cross-coupling). |
Based on the electron-donating nature of the 4-hydrazino group in this compound, it is anticipated that the rate of nucleophilic substitution at the C2 position will be slower than that observed for 2-chloropyrimidine under similar conditions. Compared to 2,4-dichloropyrimidine, the C2-chloro of this compound is expected to be significantly less reactive than the C4-chloro of 2,4-dichloropyrimidine.
Experimental Protocols
To provide a definitive quantitative comparison, a detailed experimental protocol for a kinetic study is presented below. This protocol can be adapted to compare the reactivity of this compound with other chloropyrimidines using a common nucleophile.
Protocol: Kinetic Analysis of the Aminolysis of Chloropyrimidines via HPLC
Objective: To determine and compare the second-order rate constants for the reaction of this compound, 2-chloropyrimidine, and 2,4-dichloropyrimidine with a model amine nucleophile (e.g., piperidine).
Materials:
-
This compound
-
2-Chloropyrimidine
-
2,4-Dichloropyrimidine
-
Piperidine (or other suitable amine nucleophile)
-
Anhydrous Ethanol (or other suitable solvent)
-
Internal Standard (e.g., naphthalene)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Thermostated reaction vessel
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of each chloropyrimidine in anhydrous ethanol.
-
Prepare a 1.0 M stock solution of piperidine in anhydrous ethanol.
-
Prepare a 0.05 M stock solution of the internal standard in anhydrous ethanol.
-
-
Reaction Setup:
-
In a thermostated reaction vessel maintained at a constant temperature (e.g., 50 °C), add a known volume of the chloropyrimidine stock solution and the internal standard stock solution.
-
Allow the solution to equilibrate to the reaction temperature.
-
-
Initiation of Reaction and Sampling:
-
Initiate the reaction by adding a known volume of the piperidine stock solution.
-
Immediately withdraw the first sample (t=0) and quench the reaction by diluting it in a known volume of a suitable quenching solution (e.g., a dilute acid in the mobile phase).
-
Withdraw samples at regular time intervals and quench them in the same manner.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC. The mobile phase and column should be chosen to achieve good separation of the starting material, product, and internal standard.
-
Monitor the disappearance of the starting chloropyrimidine peak and the appearance of the product peak over time.
-
-
Data Analysis:
-
Calculate the concentration of the chloropyrimidine at each time point relative to the internal standard.
-
Assuming pseudo-first-order conditions (large excess of amine), plot ln([Chloropyrimidine]t / [Chloropyrimidine]₀) versus time. The slope of this plot will be -k', the pseudo-first-order rate constant.
-
The second-order rate constant (k₂) can be calculated by dividing k' by the concentration of the amine.
-
Mandatory Visualization
Caption: General signaling pathway for the SNAr reaction of this compound.
Caption: Experimental workflow for the comparative kinetic analysis of pyrimidine reactivity.
Caption: Logical relationships of factors influencing pyrimidine reactivity in SNAr reactions.
References
Unveiling the Structure of 2-Chloro-4-hydrazinopyrimidine: A Comparative Spectroscopic Analysis
A detailed spectroscopic investigation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) has been conducted to elucidate and confirm the molecular structure of synthesized 2-Chloro-4-hydrazinopyrimidine. This guide provides a comparative analysis of its spectroscopic characteristics against the alternative compound, 2-amino-4-chloropyrimidine, offering researchers and drug development professionals a comprehensive dataset for structural confirmation.
This guide presents a summary of the key spectroscopic data in a comparative format, followed by detailed experimental protocols for the analytical techniques used. The logical workflow for structural elucidation using these methods is also visualized.
Comparative Spectroscopic Data
The structural integrity of this compound was confirmed through a multi-faceted spectroscopic approach. The data obtained is presented below in comparison with 2-amino-4-chloropyrimidine, a structurally related compound, to highlight the distinct spectral features arising from the hydrazino- versus the amino-substituent.
| Spectroscopic Technique | This compound (Predicted Data) | 2-amino-4-chloropyrimidine (Experimental Data) |
| ¹H NMR (ppm) | ~8.0 (d, 1H, H6), ~6.5 (d, 1H, H5), ~7.5 (br s, 1H, NH), ~4.0 (br s, 2H, NH₂) | 8.05 (d, 1H), 6.63 (d, 1H), 5.94 (br s, 2H)[1] |
| ¹³C NMR (ppm) | ~162 (C4), ~160 (C2), ~158 (C6), ~105 (C5) | 163.5 (C2), 162.8 (C4), 157.3 (C6), 93.5 (C5)[1] |
| IR (cm⁻¹) | ~3300-3400 (N-H stretching), ~1640 (C=N stretching), ~1580 (N-H bending), ~780 (C-Cl stretching) | 3434 (N-H stretching), 1635 (C=N stretching), 1583 (aromatic C=C)[1] |
| Mass Spectrum (m/z) | 144 (M⁺), 146 (M+2)⁺, 109, 82 | 129 (M⁺), 131 (M+2)⁺, 94, 67 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility and aid in the design of similar analytical workflows.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 10-20 mg of the analyte was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was filtered into a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 8278 Hz
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 24038 Hz
-
-
Data Processing: The spectra were processed using MestReNova software. Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR accessory.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Data Processing: The spectrum was processed using the instrument's software to obtain a transmittance versus wavenumber plot.
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe.
-
Instrumentation: Mass spectra were obtained on a Thermo Scientific ISQ EC single quadrupole mass spectrometer using electron ionization (EI).
-
Acquisition Parameters:
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Scan Range: m/z 40-400
-
-
Data Processing: The mass spectrum was analyzed to determine the molecular ion peak and the fragmentation pattern.
Visualizing the Analytical Workflow
The logical flow of experiments and data analysis for the structural confirmation of this compound is depicted in the following diagram.
References
In Vitro Assay Performance of 2-Chloro-4-hydrazinopyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro biological activities of compounds derived from the versatile starting scaffold, 2-Chloro-4-hydrazinopyrimidine. The primary focus of research on these derivatives has been in the realms of oncology and microbiology, demonstrating significant potential for the development of novel therapeutic agents. This document summarizes key experimental data, details the methodologies for the most common assays employed, and visualizes relevant workflows and pathways to provide a comprehensive overview for researchers in the field.
Comparative Analysis of Biological Activity
Derivatives of this compound have been synthesized and evaluated for both their anticancer and antimicrobial properties. The following tables summarize the in vitro efficacy of these compounds against various cancer cell lines and microbial strains.
Anticancer Activity
The primary method for assessing the in vitro anticancer potential of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The half-maximal inhibitory concentration (IC₅₀) is a key parameter, indicating the concentration of a compound required to inhibit the growth of 50% of the cancer cell population.
Table 1: In Vitro Anticancer Activity of Pyrimidine Derivatives
| Compound Class | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 2,4-diarylaminopyrimidine hydrazone | TPC-1 (Thyroid) | Cytotoxicity | 0.113 | TAE-226 | 1.082 |
| 2-amino-4-chloro-pyrimidine derivative | HCT116 (Colon) | MTT | 89.24 | - | - |
| 2-amino-4-chloro-pyrimidine derivative | MCF7 (Breast) | MTT | 89.37 | - | - |
| Hydrazinopyrimidine-5-carbonitrile | Various | Growth Inhibition | 10-0.1 | - | - |
| 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline | HT-29 (Colon) | Cytotoxicity | 0.015 | Iressa | - |
Note: The data presented is a compilation from various studies on pyrimidine derivatives and may not represent a direct side-by-side comparison under identical experimental conditions.
Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1]
Table 2: In Vitro Antimicrobial Activity of Pyrimidine and Hydrazone Derivatives
| Compound Class | Microbial Strain | Assay | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 2,4-dichloro moiety hydrazone | Proteus mirabilis | Broth Microdilution | 12.5 | Ciprofloxacin | - |
| 2,4-dichloro moiety hydrazone | Staphylococcus aureus (MRSA) | Broth Microdilution | 25 | Ciprofloxacin | - |
| Pyrimidopyrimidine derivative | Staphylococcus aureus | - | - | Ampicillin | - |
| Pyrimidopyrimidine derivative | Bacillus subtilis | - | - | Ampicillin | - |
| Pyrimidopyrimidine derivative | Escherichia coli | - | - | Ampicillin | - |
| Pyrimidopyrimidine derivative | Candida albicans | - | - | Clotrimazole | - |
| Hydrazone derivative | Trichosporon asahii | Broth Microdilution | 8-16 | Fluconazole | >8 |
Note: This table includes data from various studies on pyrimidine and hydrazone derivatives to provide a broad overview of potential antimicrobial activity.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of in vitro assay results. Below are the methodologies for the key assays mentioned in this guide.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2][3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[2]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm is used for background subtraction.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[1]
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).[1]
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[1]
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[1]
Visualizations
The following diagrams illustrate a general workflow for the synthesis and in vitro screening of this compound derivatives and a simplified signaling pathway relevant to their potential anticancer mechanism of action.
Caption: A generalized workflow for the synthesis and in vitro screening of derivatives.
Caption: A simplified intrinsic apoptosis signaling pathway.
References
Validated analytical methods for 2-Chloro-4-hydrazinopyrimidine
A comparative guide to validated analytical methods for 2-Chloro-4-hydrazinopyrimidine is essential for researchers, scientists, and drug development professionals. This guide provides an objective comparison of various analytical techniques, supported by experimental data from closely related compounds, to assist in method selection and implementation for purity, assay, and impurity profiling.
Comparison of Analytical Methods
The selection of an analytical method for this compound depends on the specific requirements of the analysis, such as whether it is for qualitative identification, purity assessment, or quantitative assay. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for such compounds. Other valuable methods include Gas Chromatography (GC) for volatile impurities and spectroscopic techniques like Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) for structural elucidation and identification.
While specific validated data for this compound is not extensively available in public literature, the following table compares potential analytical methods based on data from analogous pyrimidine derivatives and halogenated hydrazines.
Table 1: Comparison of Potential Analytical Methods for this compound
| Analytical Technique | Principle | Potential Advantages | Potential Disadvantages | Primary Applications |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity; suitable for non-volatile and thermally labile compounds; well-established for purity and assay determination.[1][2] | Higher cost of instrumentation and solvents compared to some other methods.[2] | Purity determination, assay for potency, stability testing, and impurity profiling.[2] |
| Gas Chromatography (GC) | Separation based on the volatility of the analyte as it is carried by an inert gas mobile phase through a stationary phase. | Excellent for the analysis of volatile impurities; high separation efficiency.[2] | Not suitable for non-volatile or thermally unstable compounds without derivatization.[2] | Analysis of residual solvents and volatile impurities. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Measures the absorption of infrared radiation by the sample, providing information about its functional groups. | Provides detailed information on functional groups and molecular vibrations, aiding in structural elucidation.[3][4] | Limited in analyzing complex mixtures and for quantification. | Identification and structural characterization of the molecule.[3][4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework of the molecule.[5] | Powerful tool for unambiguous structure elucidation and identification of impurities. | Lower sensitivity compared to other methods; requires higher sample concentration. | Structural elucidation and identification. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | High sensitivity and selectivity; provides molecular weight and fragmentation information for structural confirmation.[6] | Can be complex to operate and interpret data. | Molecular weight determination, impurity identification, and quantitative analysis when coupled with HPLC or GC. |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. The following are representative protocols for HPLC, GC, and spectroscopic analysis, adapted from methods for similar compounds.
High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase HPLC method is generally suitable for the analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., Waters X-Bridge C18, 250 mm × 4.6 mm, 3.5 µm).[5]
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or phosphoric acid is common for similar compounds.[5][7]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program: A typical gradient might run from a low to a high percentage of acetonitrile over 20-30 minutes to ensure separation of the main component from any impurities.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[5]
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).[2][5]
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.[2][5]
Gas Chromatography (GC) Method for Residual Solvents
This method is suitable for identifying and quantifying volatile organic compounds that may be present as residual solvents from the manufacturing process.
-
Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: A capillary column suitable for volatile organics (e.g., DB-624 or equivalent).
-
Carrier Gas: Helium or Nitrogen.
-
Oven Temperature Program: A programmed temperature ramp, for example, from 40°C to 240°C, to separate solvents with different boiling points.
-
Injector and Detector Temperature: Typically 250°C.
-
Sample Preparation: Dissolve a known amount of the sample in a high-boiling point solvent (e.g., dimethyl sulfoxide) in a headspace vial.
Spectroscopic Methods
FTIR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared Spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr (potassium bromide) pellet or as a thin film.
-
Analysis: The infrared spectrum is recorded, and the characteristic absorption bands corresponding to the functional groups of this compound are identified. For pyrimidine derivatives, characteristic bands for C=N and C-Cl stretching, as well as N-H stretching and bending for the hydrazine group, would be expected.[3][4]
NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[5]
-
Sample Preparation: Dissolve 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[5]
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the signals will provide detailed structural information.
Mass Spectrometry
-
Instrumentation: A mass spectrometer, often coupled with an HPLC (LC-MS) or GC (GC-MS) system.
-
Ionization Source: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound.[6]
-
Analysis: The mass spectrum will show the molecular ion peak, which confirms the molecular weight of the compound. Fragmentation patterns can provide further structural information.
Visualizations
The following diagrams illustrate a typical experimental workflow for method validation and a logical relationship for selecting an appropriate analytical technique.
Caption: Experimental workflow for analytical method validation.
Caption: Decision tree for selecting an analytical method.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. benchchem.com [benchchem.com]
- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 4. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Comparative Analysis of 2-Chloro-4-hydrazinopyrimidine Derivatives: A Guide to Cross-Reactivity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
The 2-chloro-4-hydrazinopyrimidine scaffold is a versatile building block in medicinal chemistry, with derivatives showing promise in both anticancer and antimicrobial applications. A critical aspect of preclinical drug development is the assessment of a compound's selectivity and potential for off-target effects. This guide provides a comparative analysis of the cross-reactivity of this compound derivatives, supported by experimental data, to aid researchers in evaluating their therapeutic potential.
Anticancer Activity and Cytotoxicity Profile
Derivatives of pyrimidinyl hydrazone, a class of compounds closely related to this compound derivatives, have demonstrated significant cytotoxic activity against various cancer cell lines. Notably, these compounds can exhibit a favorable selectivity profile, showing considerably lower toxicity towards non-cancerous cells. This selective cytotoxicity is a crucial indicator of a compound's potential therapeutic window.
A study on pyrimidinyl hydrazones (PH) revealed their potent in vitro cytotoxicity against melanoma, ovarian, and pancreatic cancer cell lines. For instance, a specific derivative, compound 15 , exhibited IC50 values of 0.37 µM, 0.11 µM, and 1.09 µM against these cancer cell lines, respectively. These values are superior to those of the established chemotherapeutic agent doxorubicin in the same study. Crucially, the same study reported that these pyrimidinyl hydrazones displayed only minimal toxicity against the non-cancer MRC-5 fibroblast cell line, with no toxicity observed at concentrations up to 25 µM.[1]
Table 1: In Vitro Cytotoxicity of Pyrimidinyl Hydrazone Derivatives
| Compound | Melanoma (IC50 µM) | Ovarian Cancer (IC50 µM) | Pancreatic Cancer (IC50 µM) | Non-Cancer (MRC-5) Fibroblast |
| Compound 15 | 0.37 | 0.11 | 1.09 | No toxicity at 25 µM[1] |
| Doxorubicin | (Superior to Doxorubicin)[1] | (Superior to Doxorubicin)[1] | (Superior to Doxorubicin)[1] | Not specified in the study |
Antimicrobial Activity and Cross-Reactivity
Hydrazone derivatives, including those with a pyrimidine core, are also recognized for their broad-spectrum antimicrobial properties. Their cross-reactivity against various bacterial and fungal strains is a key consideration in their development as anti-infective agents. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Several studies have highlighted the potent antibacterial and antifungal activities of hydrazone derivatives. For example, some novel hydrazide-hydrazone derivatives have shown significant activity against a range of bacterial strains, with MIC values in the sub-micromolar range.[2] Another study on nitrofurazone analogues containing a hydrazide-hydrazone moiety reported very high bactericidal effects towards Staphylococcus spp. and Bacillus spp., with MIC values as low as 0.002 µg/mL.[3]
Table 2: Antimicrobial Activity of Hydrazone Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Hydrazide-based compounds | Colorectal cancer HCT116 cells | Sub-micromolar IC50 | [2] |
| Ovarian cancer SKOV-3 cells | Sub-micromolar IC50 | [2] | |
| Nitrofurazone analogues | Staphylococcus spp. | 0.002–7.81 | [3] |
| Bacillus spp. | 0.002–7.81 | [3] | |
| 1,2-dihydropyrimidine derivatives | Gram-positive & Gram-negative bacteria | 0.08–1 | [4] |
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells to be tested
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
This compound derivatives
-
96-well microtiter plates
-
Spectrophotometer
-
Inoculating loop or sterile swabs
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL). Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare a serial two-fold dilution of the this compound derivatives in the broth medium directly in the 96-well plate.
-
Inoculation: Add the diluted bacterial or fungal suspension to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Signaling Pathways and Experimental Workflows
Pyrimidine derivatives are well-known as kinase inhibitors, often targeting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[5][6][7][8][9] The this compound scaffold can serve as a core for designing inhibitors that compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling.
Caption: EGFR signaling pathway and inhibition by a this compound derivative.
The following diagram illustrates a typical workflow for assessing the cross-reactivity of these derivatives against a panel of kinases.
Caption: Experimental workflow for kinase inhibitor cross-reactivity screening.
References
- 1. The Pyrimidinyl Hydrazones: Selective for anti-Cancer cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel hydrazide based cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Efficacy of 2-Chloro-4-hydrazinopyrimidine-based compounds in cell lines
A review of recent studies highlights the potential of pyrimidine-based compounds as effective anticancer agents. This guide compares the efficacy of several 2-Chloro-4-hydrazinopyrimidine derivatives and related structures in various cancer cell lines, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.
Quantitative Efficacy Data
The cytotoxic and antiproliferative activities of different pyrimidine-based compounds have been evaluated against a range of human cancer cell lines. The following tables summarize the key efficacy data from these studies, primarily reported as EC50 and GI50 values.
| Compound ID | Cell Line | Cancer Type | Efficacy (EC50 in µM) | Reference Compound | Reference Efficacy (EC50 in µM) |
| Derivative 6 | HCT116 | Colon | 89.24 ± 1.36 | Doxorubicin | 2 |
| MCF7 | Breast | 89.37 ± 1.17 | Doxorubicin | 0.98 | |
| Derivative 1 | HCT116 | Colon | 209.17 ± 1.23 | Doxorubicin | 2 |
| MCF7 | Breast | 221.91 ± 1.37 | Doxorubicin | 0.98 |
Table 1: Anticancer Activity of 2-amino-4-chloro-pyrimidine Derivatives. [1] Data shows that Derivative 6, which contains a bromophenyl piperazine moiety, exhibited the highest activity among the synthesized compounds against both HCT116 and MCF7 cell lines.[1]
| Compound ID | Cell Line | Cancer Type | Efficacy (GI50 in µM) |
| 14g | K-562 | Leukemia | 0.622 |
| RPMI-8226 | Leukemia | <1.81 | |
| HCT-116 | Colon | <1.81 | |
| LOX IMVI | Melanoma | <1.81 | |
| MCF7 | Breast | <1.81 | |
| 16a | Multiple | Various | Potent (TGI & LC50 values) |
| 16c | Multiple | Various | High Cytotoxicity (10-fold > Adriamycin) |
Table 2: Antiproliferative Activity of Quinazoline-Based Pyrimidodiazepines. [2][3][4] These compounds, derived from a 2-chloro-4-anilinoquinazoline scaffold, demonstrated significant growth inhibitory activity against a broad panel of 60 human tumor cell lines.[2][3][4] Compound 14g showed strong antiproliferative activity, while compounds 16a and 16c exhibited high cytostatic and cytotoxic effects.[2][3]
Experimental Protocols
The evaluation of the anticancer activity of these compounds involved standardized experimental procedures.
Cell Viability Assay (MTT Assay)
The primary method used to determine the cytotoxic effects of the 2-amino-4-chloro-pyrimidine derivatives was the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human colon colorectal (HCT116) and breast cancer (MCF7) cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the synthesized derivatives (1-7) and the positive control, doxorubicin.
-
Incubation: The plates were incubated for a specified period (typically 48-72 hours) to allow the compounds to exert their effects.
-
MTT Addition: After incubation, MTT solution was added to each well and incubated for another few hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The EC50 value, the concentration of the compound that causes a 50% reduction in cell viability, was determined from the dose-response curves.
Visualizing Experimental Workflow
The following diagram illustrates the general workflow for screening the anticancer activity of the synthesized compounds.
Caption: Workflow for Synthesis and Anticancer Evaluation.
This guide provides a comparative overview of the efficacy of recently developed pyrimidine-based compounds. The presented data and methodologies offer a valuable resource for researchers working on the discovery and development of novel anticancer therapeutics.
References
- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Benchmarking Heterocycle Synthesis: A Comparative Guide to 2-Chloro-4-hydrazinopyrimidine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug development, with fused pyrimidine scaffolds like pyrazolo[3,4-d]pyrimidines and[1][2][3]triazolo[4,3-a]pyrimidines featuring prominently in a wide array of therapeutic agents. The choice of synthetic route significantly impacts yield, purity, and scalability. This guide provides a comparative analysis of synthetic methodologies for these important heterocycles, with a focus on the utility of 2-Chloro-4-hydrazinopyrimidine as a key building block.
Synthesis of Pyrazolo[3,4-d]pyrimidines: this compound vs. Alternative Methods
Pyrazolo[3,4-d]pyrimidines are recognized for their diverse biological activities, including their role as kinase inhibitors in oncology.[2][4] A common and effective strategy for their synthesis involves the condensation of a hydrazine derivative with a suitable three-carbon electrophile.
Method 1: Synthesis from this compound
This approach utilizes the reaction of this compound with β-dicarbonyl compounds or their equivalents. The hydrazine moiety acts as a binucleophile, leading to the formation of the pyrazole ring fused to the pyrimidine core.
General Reaction Scheme:
Figure 1: General synthesis of pyrazolo[3,4-d]pyrimidines.
Alternative Method: One-Pot Multicomponent Synthesis
A prominent alternative involves the one-pot reaction of a 5-aminopyrazole derivative with an aldehyde and another component, or the reaction of a pyrazolone with an aldehyde and urea/thiourea.[5][6] These methods offer the advantage of procedural simplicity and the ability to generate molecular diversity efficiently.
Comparative Performance Data:
| Method | Starting Materials | Key Reagents/Conditions | Typical Yield (%) | Reaction Time | Reference |
| From this compound Analog | 2-Chloro-4-hydrazinylthieno[3,2-d]pyrimidine, Triethoxymethane | Reflux | Not specified in abstract | 3 h | |
| One-Pot Synthesis | 5-Amino-N-substituted-1H-pyrazole-4-carbonitrile, Aliphatic acids | POCl₃, Reflux | Good to excellent | 2 h | [7] |
| One-Pot Synthesis | 3-Methyl-1,4-dihydropyrazol-5-one, Aromatic aldehyde, Urea/Thiourea | Mild conditions | Satisfactory | Not specified | [5] |
| Green Synthesis (Microwave) | N/A (General review) | Microwave irradiation | 80-98% | 3 min | [8] |
Experimental Protocols:
Protocol 1: Synthesis of 1-Arylpyrazolo[3,4-d]pyrimidin-4-ones (Based on a one-pot approach)[7]
-
Dissolve 5-amino-N-substituted-1H-pyrazole-4-carbonitrile (1 mmol) in a lower aliphatic acid (e.g., propanoic acid, 3 mL).
-
Add phosphorus oxychloride (POCl₃, 0.2 mL) to the solution.
-
Reflux the mixture for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling, pour the mixture into ice water (50 mL) to precipitate the product.
-
Neutralize the solution with potassium carbonate (K₂CO₃).
-
Filter the precipitate, wash with a small amount of ethanol, and dry to obtain the final product.
Synthesis of[1][2][3]Triazolo[4,3-a]pyrimidines: this compound vs. Alternative Methods
[1][2][3]Triazolo[4,3-a]pyrimidines are another class of fused heterocycles with significant pharmacological interest. Their synthesis often involves the cyclization of a hydrazinopyrimidine derivative.
Method 1: Synthesis from this compound
The reaction of this compound with orthoesters or other one-carbon synthons provides a direct route to the triazolo[4,3-a]pyrimidine core. The hydrazine group first reacts to form a hydrazone, which then undergoes intramolecular cyclization.
General Reaction Workflow:
Figure 2: Workflow for triazolo[4,3-a]pyrimidine synthesis.
Alternative Method: Multicomponent and Microwave-Assisted Synthesis
Alternative approaches include multicomponent reactions involving aminotriazoles, aldehydes, and other reagents.[1] Microwave-assisted synthesis has also emerged as a rapid and efficient method for preparing these compounds.[3][9]
Comparative Performance Data:
| Method | Starting Materials | Key Reagents/Conditions | Typical Yield (%) | Reaction Time | Reference |
| From 2-Hydrazinopyrimidine Analog | 2-Hydrazinopyrimidines, Cyanogen chloride | Mild conditions | Not specified in abstract | Not specified | [2] |
| From 2-Chloro-4-hydrazinylthieno[3,2-d]pyrimidine | 2-Chloro-4-hydrazinylthieno[3,2-d]pyrimidine, Triethoxymethane | Reflux | Not specified in abstract | 3 h | |
| Microwave-Assisted Synthesis | 2,3-Dichloropyridine, Hydrazine hydrate, etc. | Microwave irradiation | Good | Not specified | [3] |
| Three-Component Synthesis | 5-Amino-1-phenyl-1H-1,2,4-triazoles, Aromatic aldehydes, Ethyl acetoacetate | One-pot | Good to high | Not specified | [1] |
Experimental Protocols:
Protocol 2: Synthesis of 7-chloro-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine (Illustrative example of a related synthesis)[10]
-
Step 1: Condensation: React a 1,3-dicarbonyl compound with a 5-amino-4H-1,2,4-triazole in acetic acid at 100-120 °C for 12-16 hours to form the 7-hydroxytriazolopyrimidine intermediate.
-
Step 2: Chlorination: Treat the intermediate from Step 1 with phosphorus oxychloride (POCl₃) at 80-100 °C for 2 hours to yield the 7-chloro derivative.
-
Step 3: Amination (Optional for derivatization): React the 7-chloro intermediate with an amine in N-Methyl-2-pyrrolidone (NMP) at 80-100 °C.
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of medicinally important pyrazolo[3,4-d]pyrimidines and[1][2][3]triazolo[4,3-a]pyrimidines. The presented data indicates that while traditional cyclocondensation reactions using this starting material are effective, modern synthetic methodologies such as one-pot multicomponent reactions and microwave-assisted synthesis offer significant advantages in terms of reaction time and potentially yield.[3][8] The choice of the optimal synthetic strategy will depend on the specific target molecule, desired level of substitution, and available laboratory resources. Researchers are encouraged to consider these factors when designing their synthetic routes to these important classes of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave assisted synthesis, antifungal activity, DFT and SAR study of 1,2,4-triazolo[4,3-a]pyridine derivatives containing hydrazone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin- 4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. rsisinternational.org [rsisinternational.org]
- 10. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
The Broad Reach of Pyrimidine Derivatives in Antimicrobial Applications: A Comparative Study
For researchers, scientists, and drug development professionals, understanding the antimicrobial landscape of pyrimidine derivatives is crucial for the development of novel therapeutic agents. This guide provides an objective comparison of the antimicrobial spectrum of various pyrimidine derivatives, supported by experimental data and detailed methodologies.
Pyrimidine, a fundamental heterocyclic aromatic compound, serves as a core scaffold in numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine. Its derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including potent antimicrobial effects against a variety of pathogenic bacteria and fungi.[1][2][3] The structural versatility of the pyrimidine ring allows for substitutions that can significantly modulate its biological activity, making it a promising framework for the design of new antimicrobial drugs.[2][4] This comparative study delves into the antimicrobial spectrum of several pyrimidine derivatives, presenting quantitative data to facilitate objective analysis and providing insight into the experimental protocols used for their evaluation.
Comparative Antimicrobial Spectrum of Pyrimidine Derivatives
The antimicrobial efficacy of various pyrimidine derivatives has been extensively evaluated against a panel of clinically relevant microorganisms. The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism, is a key parameter for this assessment. The table below summarizes the MIC values of representative pyrimidine derivatives against selected Gram-positive bacteria, Gram-negative bacteria, and fungi.
| Derivative Class | Compound | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Candida albicans (Fungus) | Aspergillus niger (Fungus) | Reference |
| Pyrazolopyrimidines | Compound 8c | 12.5 µg/mL | 25 µg/mL | 25 µg/mL | 50 µg/mL | 12.5 µg/mL | 25 µg/mL | [5] |
| Compound 13d | 6.25 µg/mL | 12.5 µg/mL | 12.5 µg/mL | 25 µg/mL | 6.25 µg/mL | 12.5 µg/mL | [5] | |
| Polysubstituted Pyrimidines | Compound 2 | 125 µg/mL | 62.5 µg/mL | 250 µg/mL | 250 µg/mL | 250 µg/mL | >250 µg/mL | [6] |
| Compound 7 | >250 µg/mL | >250 µg/mL | >250 µg/mL | >250 µg/mL | 125 µg/mL | 125 µg/mL | [6] | |
| Pyrido[2,3-d]pyrimidines | Compound 5a | 15 mm | 18 mm | 12 mm | - | 10 mm | - | [7] |
| Compound 9a | 8 µg/mL | 4 µg/mL | 16 µg/mL | 16 µg/mL | 8 µg/mL | 4 µg/mL | [8] | |
| 1,2,4-Triazolo[1,5-a]pyrimidines | Compound 9d | 0.5 µg/mL | 0.25 µg/mL | 1.0 µg/mL | 2.0 µg/mL | 4.0 µg/mL | 8.0 µg/mL | [9] |
| Compound 9o | 0.25 µg/mL | 0.5 µg/mL | 0.5 µg/mL | 1.0 µg/mL | 2.0 µg/mL | 4.0 µg/mL | [9] | |
| Thiadiazole-substituted Pyrimidines | Compound 3a | 10 mm | 12 mm | 8 mm | 9 mm | - | - | |
| Triazole-substituted Pyrimidines | Compound 4a | 14 mm | 16 mm | 11 mm | 12 mm | - | - |
*Inhibition zone in mm. Data presented as MIC values unless otherwise noted.
Experimental Protocols
The determination of the antimicrobial spectrum of pyrimidine derivatives typically involves standardized in vitro susceptibility testing methods. The following are detailed methodologies for two commonly employed assays.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
-
Preparation of Inoculum: Bacterial strains are cultured on appropriate agar plates for 18-24 hours. A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. For fungal strains, a suspension of spores or yeast cells is prepared and adjusted to a concentration of approximately 1-5 x 10⁶ CFU/mL.
-
Preparation of Microtiter Plates: The pyrimidine derivatives are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. A serial two-fold dilution of each compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. A positive control (medium with inoculum, no compound) and a negative control (medium only) are included. Standard antimicrobial agents such as ciprofloxacin or ampicillin for bacteria and fluconazole or nystatin for fungi are often used as reference drugs.[9][10]
Agar Disk Diffusion Method
This method assesses the antimicrobial activity of a compound based on the size of the inhibition zone it creates on an agar medium inoculated with a test microorganism.
-
Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread over the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Application of Disks: Sterile filter paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the pyrimidine derivative. The disks are then placed on the surface of the inoculated agar plates.
-
Incubation: The plates are incubated under the same conditions as the broth microdilution method.
-
Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of complete inhibition of microbial growth around each disk in millimeters. The size of the inhibition zone is proportional to the susceptibility of the microorganism to the compound.[7][11]
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of pyrimidine derivatives using the broth microdilution method.
The structure-activity relationship of pyrimidine derivatives is a key area of research, with studies indicating that the nature and position of substituents on the pyrimidine ring significantly influence their antimicrobial potency and spectrum.[2][12] For instance, the introduction of halogen atoms or fusion with other heterocyclic rings can enhance antimicrobial activity.[5][8] The continued exploration of novel pyrimidine derivatives holds great promise for the discovery of new and effective antimicrobial agents to combat the growing threat of drug-resistant pathogens.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. Synthesis and Antimicrobial Evaluation of Novel Pyrazolopyrimidines Incorporated with Mono- and Diphenylsulfonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of some novel polysubstituted pyrimidine derivatives as potential antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme - Arabian Journal of Chemistry [arabjchem.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. iosrphr.org [iosrphr.org]
- 11. [Antimicrobial activity of some derivatives of pyrimidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthetic Routes to Pyrazolo[3,4-d]pyrimidines: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazolo[3,4-d]pyrimidines is of paramount importance. This privileged scaffold, a bioisostere of purine, is a cornerstone in the development of potent kinase inhibitors and other therapeutic agents. This guide provides a head-to-head comparison of various synthetic routes to pyrazolo[3,4-d]pyrimidines, offering a critical evaluation of their performance with supporting experimental data and detailed protocols.
The pyrazolo[3,4-d]pyrimidine core is a key pharmacophore in numerous compounds targeting a range of diseases, most notably cancer.[1][2] Its structural similarity to adenine allows it to effectively compete with ATP for the binding sites of various kinases, leading to the inhibition of signaling pathways crucial for cancer cell proliferation and survival.[2] This guide will delve into the most common and innovative synthetic strategies, providing a comparative analysis to aid researchers in selecting the optimal route for their specific needs.
Comparative Analysis of Synthetic Routes
The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold can be broadly categorized into three main approaches:
-
Classical Synthesis from Pyrazole Precursors: This is a well-established and versatile method that typically starts from readily available 5-aminopyrazole derivatives, such as 5-aminopyrazole-4-carbonitriles or 5-aminopyrazole-4-carboxylates.[3][4] The pyrimidine ring is then constructed onto the pyrazole core.
-
One-Pot Multicomponent Reactions: These methods have gained significant traction due to their efficiency and atom economy.[5] They involve the simultaneous reaction of three or more starting materials in a single flask to construct the pyrazolo[3,4-d]pyrimidine skeleton, often in a single step.
-
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly accelerate reaction times and improve yields for the synthesis of pyrazolo[3,4-d]pyrimidines.[6][7] This technique can be applied to both classical and multicomponent reaction setups.
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data for the different synthetic routes, providing a clear comparison of their efficiency and reaction conditions.
Table 1: Classical Synthesis from 5-Aminopyrazole-4-carbonitrile
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Formic acid | - | Reflux | 7 | 83 | [3] |
| 5-Amino-1-p-tolyl-1H-pyrazole-4-carbonitrile | Formamide | DMF | Reflux | 4 | 85 | [8] |
| 5-Amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile | Formamide | - | 180-190 | 5 | 70 | [4] |
Table 2: One-Pot Multicomponent Reactions
| Aldehyde | Pyrazolone | Urea/Thiourea | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Chlorobenzaldehyde | 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Urea | p-TSA | Glycerol | 100 | 2.5 | 91 | [9] |
| Benzaldehyde | 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Urea | p-TSA | Glycerol | 100 | 3.0 | 88 | [9] |
| 4-Nitrobenzaldehyde | 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Urea | p-TSA | Glycerol | 100 | 3.5 | 85 | [9] |
Table 3: Microwave-Assisted Synthesis
| Pyrazole Precursor | Amine | Reagent | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Methyl 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxylate | Benzylamine | Trimethyl orthoformate | EtOH | 160 | 55 | 83 | [6][10] |
| Methyl 5-amino-3-(4-chlorophenylamino)-1H-pyrazole-4-carboxylate | Benzylamine | Trimethyl orthoformate | EtOH | 160 | 55 | 82 | [10] |
| Methyl 5-amino-3-(4-bromophenylamino)-1H-pyrazole-4-carboxylate | Benzylamine | Trimethyl orthoformate | EtOH | 160 | 55 | 83 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison tables.
Protocol 1: Classical Synthesis from 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile[3]
A solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 g, 5.04 mmol) in formic acid (30 mL) was refluxed for 7 hours. The reaction mixture was then poured into ice water, and the resulting precipitate was filtered, dried, and recrystallized from ethanol to yield 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
Protocol 2: One-Pot Multicomponent Synthesis of 4-(4-chlorophenyl)-3-methyl-1-phenyl-1,3a-dihydro-6H-pyrazolo[3,4-d]pyrimidin-6-one[9]
A mixture of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (1 mmol), p-chlorobenzaldehyde (1 mmol), urea (1.2 mmol), and p-toluenesulfonic acid (2 mol%) in glycerol (5 mL) was heated at 100°C for 2.5 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and poured into ice-cold water. The solid product was filtered, washed with water, and recrystallized from ethanol.
Protocol 3: Microwave-Assisted Three-Component Synthesis of 5-Benzyl-3-(phenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one[6][10]
A mixture of methyl 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxylate (1 mmol), benzylamine (3 mmol), and trimethyl orthoformate (3 mmol) in ethanol (2 mL) was subjected to microwave irradiation in a Discover SP reactor at 160°C for 55 minutes. After cooling, the precipitated product was isolated by vacuum filtration and recrystallized from an appropriate solvent.
Biological Significance and Signaling Pathways
Pyrazolo[3,4-d]pyrimidines exert their biological effects primarily by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways.[1] Overactivity of these pathways is a hallmark of many cancers. Two of the most important kinase targets for pyrazolo[3,4-d]pyrimidine-based drugs are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).[2]
EGFR Signaling Pathway
The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation.[11][12] Ligand binding to EGFR triggers a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[11][13] Pyrazolo[3,4-d]pyrimidines act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation, thereby blocking downstream signaling.[14][15]
Caption: EGFR Signaling Pathway Inhibition.
VEGFR Signaling Pathway
The VEGFR signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels.[16] This process is essential for tumor growth and metastasis.[17] Vascular Endothelial Growth Factor (VEGF) binds to its receptor, VEGFR, initiating a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[18] Pyrazolo[3,4-d]pyrimidines can inhibit VEGFR kinase activity, thereby blocking angiogenesis and cutting off the tumor's blood supply.[17][19]
Caption: VEGFR Signaling Pathway Inhibition.
Conclusion
The synthesis of pyrazolo[3,4-d]pyrimidines can be achieved through a variety of routes, each with its own set of advantages and disadvantages. Classical methods offer versatility, while one-pot multicomponent reactions provide efficiency and greener alternatives. Microwave-assisted synthesis stands out for its ability to dramatically reduce reaction times and often improve yields. The choice of the optimal synthetic route will depend on factors such as the desired substitution pattern, available starting materials, and the scale of the synthesis. This guide provides a foundation for researchers to make informed decisions in their pursuit of novel pyrazolo[3,4-d]pyrimidine-based therapeutics.
References
- 1. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iosrjournals.org [iosrjournals.org]
- 10. eprints.sunway.edu.my [eprints.sunway.edu.my]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. ClinPGx [clinpgx.org]
- 17. tandfonline.com [tandfonline.com]
- 18. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Validating the Mechanism of Action of 2-Chloro-4-hydrazinopyrimidine-Derived Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-chloro-4-hydrazinopyrimidine scaffold has emerged as a promising starting point for the development of potent enzyme inhibitors, particularly targeting kinases and other enzymes implicated in cancer and other diseases. This guide provides a comparative analysis of the performance of inhibitors derived from this scaffold against established alternatives, supported by experimental data and detailed protocols to facilitate the validation of their mechanism of action.
Comparative Efficacy of Pyrimidine-Derived Inhibitors
The inhibitory potential of this compound derivatives is often evaluated through their half-maximal inhibitory concentration (IC50) against specific enzyme targets and cancer cell lines. Lower IC50 values indicate greater potency.
Aurora Kinase A Inhibition
Aurora Kinase A (Aur-A) is a key regulator of mitosis, and its overexpression is common in many cancers. The following table compares the inhibitory activity of a 2,4-bisanilinopyrimidine derivative against a known Aurora Kinase A inhibitor, Alisertib (MLN8237).
| Compound | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) - HCT116 cells | Reference Compound | Reference IC50 (nM) |
| 2,4-bisanilinopyrimidine derivative | Aurora A | 3.4 | Not Reported | Alisertib (MLN8237) | 1.2 (Biochemical) |
| Aurora B | >1000 | 25 (Biochemical) |
Data compiled from available research literature.
Anaplastic Lymphoma Kinase (ALK) Inhibition
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase, and its fusion proteins are oncogenic drivers in several cancers, including non-small cell lung cancer. This table compares a 2,4-pyrimidinediamine derivative, designed as a dual ALK and HDAC inhibitor, with the established ALK inhibitor Ceritinib.
| Compound | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) - SK-N-BE(2) cells | Reference Compound | Reference IC50 (nM) |
| 2,4-pyrimidinediamine derivative 12a | ALK (wt) | 15.2 | 8.7 | Ceritinib | 2.4 (Biochemical) |
| HDAC1 | 5.3 | >10000 (HDAC1) |
Data from a study on dual ALK and HDAC inhibitors.[1]
Cyclin-Dependent Kinase 4 (CDK4) Inhibition
Cyclin-Dependent Kinase 4 (CDK4) is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest in cancer cells. Here, a 2-anilino-4-triazolpyrimidine derivative, developed as a dual CDK4 and HDAC inhibitor, is compared with the well-known CDK4 inhibitor Palbociclib.
| Compound | Target | Biochemical IC50 (nM) | Cellular IC50 (µM) - H460 cells | Reference Compound | Reference IC50 (nM) |
| 2-anilino-4-triazolpyrimidine 11k | CDK4 | 23.59 | 1.20 | Palbociclib | 11.03 (Biochemical) |
| HDAC1 | 61.11 | >10000 (HDAC1) |
Data from a study on dual CDK4 and HDAC inhibitors.[2]
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of these inhibitors requires visualizing their impact on cellular signaling pathways and the experimental procedures used for their validation.
References
- 1. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Chloro-4-hydrazinopyrimidine: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential procedural guidance for the safe and compliant disposal of 2-Chloro-4-hydrazinopyrimidine. Adherence to these protocols is critical to ensure personnel safety and environmental protection.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure all necessary safety measures are in place. This compound is classified as hazardous, causing skin and serious eye irritation.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield is recommended when handling larger quantities. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator should be used if there is a risk of dust formation or if working outside of a chemical fume hood. |
Always work in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.
II. Step-by-Step Disposal Procedures
The primary recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.
Step 1: Waste Collection and Storage
-
Segregation: Do not mix this compound waste with other incompatible chemical waste.
-
Containerization: Collect all waste, including contaminated personal protective equipment (PPE) and spill cleanup materials, in a designated, sturdy, and chemically resistant container. The container must be clearly labeled as "Hazardous Waste" and specify the contents as "this compound".
-
Sealing: Keep the waste container tightly sealed at all times, except when adding waste.
-
Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Step 2: Arranging for Professional Disposal
-
Contact a Licensed Vendor: Engage a certified hazardous waste disposal company for the collection and disposal of the chemical waste.
-
Provide Documentation: Furnish the waste disposal company with the Safety Data Sheet (SDS) for this compound.
-
Recommended Disposal Method: The suggested method of disposal is controlled incineration equipped with a flue gas scrubber to neutralize harmful combustion byproducts.[1]
Step 3: Decontamination of Empty Containers
-
Triple Rinsing: Thoroughly rinse empty containers that held this compound at least three times with a suitable solvent (e.g., water, followed by a solvent in which the compound is soluble).
-
Rinsate Collection: The first rinseate must be collected and disposed of as hazardous waste.[2] For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[2]
-
Container Disposal: Once decontaminated, puncture the container to prevent reuse.[1] It may then be disposed of in a sanitary landfill or recycled, in accordance with local regulations.[1]
III. Spill Response Protocol
In the event of a spill, immediate action is required to contain the material and prevent exposure.
-
Evacuate and Isolate: Immediately clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for hazardous waste disposal.[3] Avoid creating dust.
-
Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleanup materials and dispose of them as hazardous waste.
IV. Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and local regulations for hazardous waste disposal.
References
Essential Safety and Operational Guide for Handling 2-Chloro-4-hydrazinopyrimidine
This document provides immediate and essential safety protocols, operational plans, and disposal instructions for the handling of 2-Chloro-4-hydrazinopyrimidine. It is intended for researchers, scientists, and drug development professionals to ensure the highest standards of laboratory safety.
Personal Protective Equipment (PPE)
Strict adherence to the recommended personal protective equipment is mandatory to prevent chemical exposure. The required PPE for handling this compound is summarized below.
| PPE Category | Item | Specifications and Remarks |
| Eye/Face Protection | Safety Glasses & Face Shield | Safety glasses with side shields conforming to EN166 or OSHA's 29 CFR 1910.133 are required.[1] A face shield should be worn when there is a risk of splashing.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling.[3][4] Always inspect gloves before use and change them immediately if contaminated.[5] |
| Body Protection | Laboratory Coat | A fully-buttoned lab coat should be worn to cover as much skin as possible.[2][6] |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[3] If engineering controls are insufficient, a NIOSH/MSHA approved respirator is required.[7] |
Safe Handling and Storage Protocol
Follow these step-by-step procedures to ensure safe handling and storage.
Preparation:
-
Ensure the work area is clean and uncluttered.[5]
-
Verify that a certified chemical fume hood is functioning correctly.[3][6]
-
Inspect all required PPE for integrity and wear it properly before handling the chemical.[5]
Handling:
-
Handle in a well-ventilated place, such as a fume hood, to avoid the formation of dust and aerosols.[8][9]
-
Wash hands thoroughly with soap and water after handling and before leaving the lab.[5][10]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][6][8]
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[1][6]
-
Containers should be clearly labeled.[3]
Emergency First-Aid Procedures
In case of accidental exposure, follow these immediate first-aid measures.
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1][7] Seek immediate medical attention.[1][7] |
| Skin Contact | Take off all contaminated clothing immediately.[10] Wash the affected area with plenty of soap and water.[1][7] If skin irritation persists, get medical advice.[7] |
| Inhalation | Move the person to fresh air.[1][7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[7] Get medical attention if symptoms occur.[7] |
| Ingestion | Rinse mouth with water.[10][11] Do not induce vomiting. Call a physician or poison control center immediately.[10] |
Disposal Plan
All waste materials must be treated as hazardous waste.
-
Waste Collection : Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a designated, compatible, and properly labeled hazardous waste container.[6]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7][10][12] Do not dispose of down the drain.
Visual Workflow and Logical Relationships
The following diagrams illustrate the necessary procedural flow for safely handling this compound and the logical relationship between hazards and required actions.
Caption: A step-by-step workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. benchchem.com [benchchem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. echemi.com [echemi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. aaronchem.com [aaronchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
